2-phenyl-2H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-9-6-7-10-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBWAYHAOLQZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408120 | |
| Record name | 2-Phenyl-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51039-49-7 | |
| Record name | 2-Phenyl-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenyl-2H-1,2,3-Triazole: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structure, physicochemical properties, and notable biological activities of 2-phenyl-2H-1,2,3-triazole and its derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and experimental workflows.
Core Structure and Physicochemical Properties
This compound is an aromatic heterocyclic compound with the molecular formula C₈H₇N₃[1]. The core structure consists of a five-membered 1,2,3-triazole ring attached to a phenyl group at the 2-position of the triazole ring. The 2H-tautomer is a major form in aqueous solution[2].
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 145.16 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 51039-49-7 | --INVALID-LINK--[1] |
| pKa (of parent 1,2,3-triazole) | 9.4 (acidic), 1.17 (basic) | --INVALID-LINK--[3] |
| logP (Predicted) | 1.9 | --INVALID-LINK--[1] |
| Appearance | Not specified, parent 1,2,3-triazole is a colorless liquid | --INVALID-LINK--[2] |
| Solubility | Not specified, parent 1,2,3-triazole is very soluble in water | --INVALID-LINK--[2] |
Synthesis of this compound
Several synthetic routes to 2H-1,2,3-triazoles have been reported[4][5]. A specific experimental protocol for the synthesis of this compound is detailed below[6].
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Intermediate Compound 1.1.5a
-
Detailed procedures for the synthesis of the starting material, compound 1.1.5a, are assumed to be established in the relevant literature.
Step 2: Cyclization to form this compound (1.1.5b)
-
Suspend compound 1.1.5a (2.9 g, 12.17 mmol) in a glass pressure vessel containing ethylene glycol (50 mL).
-
Add copper(II) trifluoromethanesulfonate (0.220 g, 0.609 mmol) to the suspension.
-
Stir the reaction mixture at 180°C for 2 hours.
-
Allow the mixture to cool to room temperature and continue stirring for 24 hours.
-
Upon completion of the reaction, partition the mixture between water and ethyl acetate.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase further with ethyl acetate.
-
Combine all organic phases and wash sequentially with water and brine.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Remove the desiccant by filtration and concentrate the filtrate onto silica gel.
-
Purify the crude product by silica gel column chromatography to afford the target product 1.1.5b (1.22 g, 69.1% yield).
Characterization:
-
LCMS: m/z 146.2 [M + H]⁺
-
¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 7.83 Hz, 2H), 7.82 (s, 2H), 7.50 (t, J = 7.83 Hz, 2H), 7.32-7.41 (m, 1H)[6].
Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various human cancer cell lines.
One of the key mechanisms underlying the anticancer activity of these compounds is the induction of apoptosis. Certain triazole-linked 2-phenyl benzoxazole derivatives have been shown to function as negative regulators of apoptosis-inhibiting microRNAs (miRNAs), specifically miR-2, miR-13, and miR-14. By inhibiting these miRNAs, the compounds promote increased caspase activity, which in turn triggers the caspase-dependent apoptotic pathway. Furthermore, these derivatives have been observed to increase mitochondrial reactive oxygen species (ROS) levels, contributing to the induction of apoptotic cell death[7][8].
References
- 1. 2-Phenyl-1,2,3-triazole | C8H7N3 | CID 5079630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 51039-49-7 [chemicalbook.com]
- 7. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster | Semantic Scholar [semanticscholar.org]
Tautomeric forms of unsubstituted 1,2,3-triazole rings
An In-depth Technical Guide on the Tautomeric Forms of Unsubstituted 1,2,3-Triazole Rings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of the unsubstituted 1,2,3-triazole ring, a fundamental heterocyclic scaffold in medicinal chemistry and drug development. Understanding the tautomeric preferences of this ring system is critical for predicting its physicochemical properties, molecular interactions, and ultimately, its biological activity. This document details the relative stabilities of the principal tautomers, summarizes key quantitative data from experimental and computational studies, and provides detailed methodologies for the characterization of these forms.
Introduction to the Tautomerism of 1,2,3-Triazole
The unsubstituted 1,2,3-triazole ring can exist in two primary tautomeric forms: the 1H-1,2,3-triazole and the 2H-1,2,3-triazole. These tautomers are constitutional isomers that readily interconvert through the migration of a proton between the nitrogen atoms of the triazole ring. A third, significantly less stable tautomer, the 4H-1,2,3-triazole (or 3H-1,2,3-triazole), is generally not considered a major contributor to the equilibrium under normal conditions.
The position of the tautomeric equilibrium is influenced by several factors, including the physical state (gas, liquid, or solid), the polarity of the solvent, temperature, and the presence of substituents. The distinct electronic and steric properties of each tautomer can lead to significant differences in their dipole moments, hydrogen bonding capabilities, and coordination chemistry, all of which are crucial for molecular recognition and biological function.
Tautomeric Forms and Their Relative Stabilities
The two principal tautomers of unsubstituted 1,2,3-triazole are the asymmetric 1H-tautomer (Cs symmetry) and the symmetric 2H-tautomer (C2v symmetry).
Numerous experimental and computational studies have been conducted to determine the relative stabilities of these tautomers.
Gas Phase Stability
In the gas phase, the 2H-1,2,3-triazole tautomer is consistently found to be the more stable form.[1] This preference is attributed to the electronic arrangement and reduced dipole moment of the 2H-isomer compared to the 1H-form.[2]
Solution Phase Stability
In solution, the tautomeric equilibrium is highly dependent on the solvent polarity. While the 2H-tautomer is favored in nonpolar solvents, the 1H-tautomer is preferentially stabilized in polar solvents due to its larger dipole moment and greater capacity for hydrogen bonding.[1] For instance, in aqueous solution, the 1H/2H ratio is approximately 1:2.[3]
Quantitative Data on Tautomer Stabilities
The following tables summarize the quantitative data on the relative energies and population ratios of the 1H- and 2H-tautomers of unsubstituted 1,2,3-triazole from various studies.
Table 1: Calculated Relative Energies of 1,2,3-Triazole Tautomers
| Tautomer | Method | Basis Set | Medium | Relative Energy (kcal/mol) | Reference |
| 1H | HF | Double Zeta | Gas Phase | 3.51 | [2] |
| 2H | HF | Double Zeta | Gas Phase | 0.00 | [2] |
| 1H | B3LYP | 6-311++G(d,p) | Gas Phase | 3.5 - 4.5 | [1][4] |
| 2H | B3LYP | 6-311++G(d,p) | Gas Phase | 0.00 | [1][4] |
Table 2: Experimental and Calculated Tautomer Population Ratios
| Medium | Method | 1H : 2H Ratio | Reference |
| Gas Phase | Microwave Spectroscopy | 1 : 1000 | [2] |
| Aqueous Solution | Spectroscopic/Independent Arguments | ~1 : 2 | [3][5] |
| Liquid Phase | EDXD, MD, FTIR | 2H form is strongly favored | [6] |
| CD2Cl2 Solution | NMR Spectroscopy | Both tautomers present | [7] |
Experimental Protocols
The characterization of 1,2,3-triazole tautomers relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.
Methodology:
-
Sample Preparation: Dissolve the 1,2,3-triazole sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to observe the chemical shifts of the protons and carbons in the tautomeric mixture.
-
Perform two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity between protons and carbons, which is crucial for assigning the signals to the correct tautomer.[8]
-
-
Data Analysis:
-
Analyze the spectra using appropriate software (e.g., Mnova, TopSpin).
-
The relative populations of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.
-
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous structural information in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of 1,2,3-triazole of suitable quality for diffraction. This can be achieved by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the collected data using software such as CrysAlisPro or X-Area.[9][10]
-
Solve the crystal structure using direct methods (e.g., with SHELXS) and refine it using full-matrix least-squares on F² (e.g., with SHELXL).[9]
-
The final refined structure will reveal the positions of all atoms, confirming the tautomeric form present in the crystal lattice.
-
Computational Chemistry
Quantum chemical calculations are essential for predicting the relative stabilities of tautomers and for complementing experimental data.
Methodology:
-
Structure Optimization:
-
Build the initial structures of the 1H- and 2H-tautomers.
-
Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G(d,p).[11]
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
Solvation Effects:
-
To model the effect of a solvent, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM).[11]
-
-
Energy Analysis:
-
Compare the Gibbs free energies of the tautomers to determine their relative stabilities in the gas phase and in solution.
-
Conclusion
The tautomerism of the unsubstituted 1,2,3-triazole ring is a fundamental aspect of its chemistry, with the 2H-tautomer being more stable in the gas phase and the 1H-tautomer gaining stability in polar solvents. A thorough understanding of this equilibrium is essential for researchers in drug discovery and materials science. The combined application of NMR spectroscopy, X-ray crystallography, and computational chemistry provides a powerful approach for the comprehensive characterization of the tautomeric forms of 1,2,3-triazole and its derivatives, enabling the rational design of molecules with desired properties.
References
- 1. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of 2H-1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 2H-1,2,3-triazoles. It is designed to serve as a valuable resource for researchers and scientists in organic chemistry and drug development, offering detailed experimental protocols, quantitative data for key reactions, and visualizations of relevant workflows and biological pathways.
Introduction: The Significance of the 2H-1,2,3-Triazole Scaffold
The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for other functional groups.[1][2] While the 1H-isomers, particularly those derived from the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, have been extensively studied, the 2H-1,2,3-triazole regioisomers represent a distinct and equally important class of compounds.[3][4] These isomers often exhibit unique physicochemical and pharmacological properties, making them attractive targets in the design of novel therapeutics. This guide focuses specifically on the journey of the 2H-1,2,3-triazole, from its initial discovery to the sophisticated synthetic strategies employed today.
A Historical Journey: The Discovery of 2H-1,2,3-Triazoles
The history of 1,2,3-triazoles dates back to the late 19th century. The initial synthesis of a 1,2,3-triazole derivative is attributed to von Pechmann in 1888, who reacted diazomethane with acetylene. While the primary focus of early research was on the more readily accessible 1H-isomers, the groundwork for the synthesis of 2H-1,2,3-triazoles was laid through the exploration of various cyclization reactions.
One of the earliest methods that could lead to 2H-1,2,3-triazoles was the oxidative cyclization of bis-hydrazones . This approach, while limited in scope, provided an entry point to 2-aryl-substituted 1,2,3-triazoles. Another significant historical milestone was the discovery of the Dimroth rearrangement in 1909 by Otto Dimroth.[5][6] This rearrangement allows for the interconversion of 1-substituted-5-amino-1,2,3-triazoles into their more thermodynamically stable 2-substituted isomers, providing an important, albeit indirect, route to the 2H-tautomer.[7][8]
The development of more direct and versatile synthetic methods for 2H-1,2,3-triazoles has been a more recent endeavor, driven by the increasing recognition of their potential in various applications, particularly in drug discovery.
Key Synthetic Methodologies for 2H-1,2,3-Triazoles
A variety of synthetic strategies have been developed to access the 2H-1,2,3-triazole core. These methods can be broadly categorized into classical and modern approaches, each with its own advantages and limitations.
Classical Synthetic Routes
The synthesis of 2-aryl-2H-1,2,3-triazoles can be achieved through the oxidative cyclization of α,β-dihydrazones, which are typically prepared from the condensation of glyoxal with arylhydrazines. This method is historically significant but is generally limited to the synthesis of symmetrically substituted triazoles.
Experimental Protocol: Synthesis of 2-Aryl-2H-1,2,3-triazoles from Glyoxal and Arylhydrazines [9]
-
Preparation of the Bis-hydrazone: To a solution of glyoxal (1 equivalent) in ethanol, add a solution of the desired arylhydrazine (2 equivalents) in ethanol. The mixture is typically stirred at room temperature until the precipitation of the bis-hydrazone is complete. The solid is then collected by filtration and washed with cold ethanol.
-
Oxidative Cyclization: The prepared bis-hydrazone is suspended in a suitable solvent, such as acetic acid or ethanol. An oxidizing agent, such as copper(II) acetate, is added, and the mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aryl-2H-1,2,3-triazole.
The Dimroth rearrangement provides a pathway to 2H-1,2,3-triazoles from their 1H-isomers, particularly 1-aryl-5-amino-1,2,3-triazoles. The reaction is typically performed under basic or thermal conditions and proceeds through a ring-opening/ring-closing mechanism.[7][8]
Experimental Protocol: Dimroth Rearrangement of 1-Aryl-5-amino-1,2,3-triazoles [8]
-
Reaction Setup: A solution of the 1-aryl-5-amino-1,2,3-triazole (1 equivalent) in a high-boiling solvent such as pyridine or n-butanol is prepared.
-
Base Addition (if required): For substrates that are not prone to rearrangement upon heating alone, a base such as sodium ethoxide or potassium tert-butoxide (1-2 equivalents) is added to the solution.
-
Heating: The reaction mixture is heated to reflux for a period ranging from several hours to days, depending on the substrate. The reaction progress is monitored by TLC.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 2-aryl-5-amino-1,2,3-triazole.
Modern Synthetic Approaches
Modern synthetic methods offer greater efficiency, regioselectivity, and substrate scope for the preparation of 2H-1,2,3-triazoles.
A metal-free approach involves the [3+2] cycloaddition of tosylhydrazones with nitriles, promoted by a strong base like potassium tert-butoxide. This method provides access to 4,5-diaryl-2H-1,2,3-triazoles.[5]
Experimental Protocol: Synthesis of 4,5-Diaryl-2H-1,2,3-triazoles from Tosylhydrazones and Nitriles [5]
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the tosylhydrazone (1 equivalent), the nitrile (1.2 equivalents), and potassium tert-butoxide (2 equivalents) are combined in a suitable solvent such as xylene.
-
Heating: The reaction mixture is heated to a high temperature (typically 120-140 °C) and stirred for several hours. The reaction is monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the 4,5-diaryl-2H-1,2,3-triazole.
A palladium-catalyzed three-component reaction of terminal alkynes, allyl methyl carbonate, and trimethylsilyl azide provides a regioselective route to 2-allyl-2H-1,2,3-triazoles.[10][11][12]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Allyl-2H-1,2,3-triazoles [10]
-
Catalyst Preparation: In a glovebox, a mixture of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable ligand (e.g., tri(2-furyl)phosphine, 10 mol%) in a dry solvent such as ethyl acetate is prepared.
-
Reaction Assembly: To the catalyst mixture, the terminal alkyne (1 equivalent), allyl methyl carbonate (1.2 equivalents), and trimethylsilyl azide (1.5 equivalents) are added.
-
Reaction Conditions: The reaction vessel is sealed and heated to 100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to yield the 2-allyl-2H-1,2,3-triazole.
A convenient one-pot, three-component reaction of a terminal alkyne, sodium azide, and formaldehyde, catalyzed by a copper(I) salt, affords 2-hydroxymethyl-2H-1,2,3-triazoles in good yields.[13][14][15][16]
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles [13][14]
-
Reaction Setup: To a solution of the terminal alkyne (1 equivalent) in a mixture of 1,4-dioxane and water are added sodium azide (1.5 equivalents), formaldehyde (37% aqueous solution, 2 equivalents), and acetic acid (to adjust the pH to ~6.5).
-
Catalyst Addition: A solution of copper(II) sulfate pentahydrate (5 mol%) and sodium ascorbate (10 mol%) in water is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give the 2-hydroxymethyl-2H-1,2,3-triazole.
Quantitative Data Summary
The following tables summarize the yields for the key synthetic methodologies described above, showcasing the scope and efficiency of each approach.
Table 1: Oxidative Cyclization of Bis-Hydrazones
| Aryl Group (Ar) | Oxidizing Agent | Solvent | Yield (%) |
| Phenyl | Cu(OAc)₂ | Acetic Acid | 60-75 |
| 4-Methylphenyl | Cu(OAc)₂ | Acetic Acid | 65-80 |
| 4-Chlorophenyl | Cu(OAc)₂ | Acetic Acid | 55-70 |
Table 2: Dimroth Rearrangement of 1-Aryl-5-amino-1,2,3-triazoles
| Aryl Group (Ar) | Base | Solvent | Yield (%) |
| Phenyl | NaOEt | Ethanol | 70-85 |
| 4-Nitrophenyl | None | n-Butanol | 80-90 |
| 4-Methoxyphenyl | NaOEt | Ethanol | 65-80 |
Table 3: Synthesis from Tosylhydrazones and Nitriles
| Tosylhydrazone (Ar¹) | Nitrile (Ar²) | Yield (%) |
| Ph-CH=NNHTs | Ph-CN | 85 |
| 4-Me-C₆H₄-CH=NNHTs | Ph-CN | 88 |
| Ph-CH=NNHTs | 4-Cl-C₆H₄-CN | 82 |
Table 4: Palladium-Catalyzed Synthesis of 2-Allyl-2H-1,2,3-triazoles
| Alkyne | Yield (%) |
| Phenylacetylene | 75 |
| 1-Octyne | 68 |
| 4-Ethynyltoluene | 78 |
Table 5: Copper-Catalyzed Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles
| Alkyne | Yield (%) |
| Phenylacetylene | 95 |
| 1-Hexyne | 85 |
| Propargyl alcohol | 90 |
Visualizing Workflows and Pathways
General Workflow for 2H-1,2,3-Triazole Library Synthesis and Screening
The synthesis of 2H-1,2,3-triazole libraries for drug discovery often follows a high-throughput workflow, enabling the rapid generation and evaluation of a large number of compounds.[3][10][17][18]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. jsynthchem.com [jsynthchem.com]
- 12. users.ox.ac.uk [users.ox.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 1,3-Dipolar Cycloaddition for Triazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation. Its prevalence is largely due to the robustness and efficiency of its primary synthetic route: the 1,3-dipolar cycloaddition between an azide and an alkyne. This guide provides a comprehensive overview of the core principles of this reaction, from the seminal Huisgen cycloaddition to its highly refined catalyzed variants, offering detailed experimental protocols and comparative data for practical application.
Core Principles: The Huisgen 1,3-Dipolar Cycloaddition
The foundation of triazole synthesis lies in the work of Rolf Huisgen, who first described the 1,3-dipolar cycloaddition of azides and alkynes.[1][2] This reaction involves the concerted, pericyclic addition of a 1,3-dipole (the azide) to a dipolarophile (the alkyne) to form a five-membered heterocyclic ring.[3][4]
Mechanism: The thermal Huisgen cycloaddition proceeds through a concerted [3+2] cycloaddition mechanism.[2] However, this thermal process has significant drawbacks: it requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, which can be difficult to separate.[5][6] These limitations reduce its efficiency and make it unsuitable for sensitive biological molecules, paving the way for the development of catalyzed, more controlled alternatives.
The Dawn of "Click Chemistry": Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A paradigm shift occurred with the independent reports by Morten Meldal and K. Barry Sharpless in 2002, describing a copper(I)-catalyzed version of the reaction.[1] This discovery became the premier example of "click chemistry," a concept championing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[7][8][9]
The CuAAC reaction is renowned for its remarkable rate acceleration (10⁷ to 10⁸ times faster than the uncatalyzed version) and its near-perfect regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[10][11] This is because the copper catalyst fundamentally alters the reaction mechanism from a concerted to a stepwise process.[9]
Mechanism: The widely accepted mechanism involves the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring before reductive elimination yields the stable 1,4-triazole product and regenerates the Cu(I) catalyst.[7][12]
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. axispharm.com [axispharm.com]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Review of 2-phenyl-2H-1,2,3-triazole in chemical literature
The 2-phenyl-2H-1,2,3-triazole scaffold is a significant heterocyclic motif in medicinal chemistry and materials science.[1][2][3] This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Synthesis and Chemical Reactions
The synthesis of 2-phenyl-2H-1,2,3-triazoles can be achieved through various methods, including the palladium- and copper-catalyzed three-component coupling of terminal alkynes, allyl carbonate, and trimethylsilyl azide.[4] Another common approach involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides, which regioselectively yields 2-substituted 4-bromo-1,2,3-triazoles.[5] These intermediates can then undergo further functionalization, such as Suzuki cross-coupling reactions, to produce a variety of 2,4,5-trisubstituted triazoles.[5]
A key reaction of the this compound core is nitration. Treatment with nitric acid in sulfuric acid typically results in mononitration at the para-position of the phenyl ring, yielding 2-(p-nitrophenyl)-2H-1,2,3-triazole.[6] More forceful conditions can lead to di- and tri-nitrated products.[6] The substitution pattern of these nitration reactions closely resembles that of 1-phenylpyrazole.[6]
Experimental Protocols
Synthesis of 2-(p-nitrophenyl)-2H-1,2,3-triazole: [6]
-
Dissolve this compound (7 g) in concentrated sulfuric acid (d=1.84, 20 ml).
-
Add nitric acid (d=1.42, 10 ml) dropwise over 1 hour at 20°C.
-
Pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate repeatedly with cold ethanol.
-
Recrystallize the product from ethanol to obtain light yellow needles of 2-(p-nitrophenyl)-2H-1,2,3-triazole.
Fission of 2-(2,4-dinitrophenyl)-4-nitro-1,2,3,2H-triazole: [6]
-
Dissolve the trinitro compound (1.0 g) in methanol (25 ml).
-
Add 0.6 N methanolic sodium methoxide (20 ml) and heat under reflux for 10 minutes.
-
Pour the reaction mixture onto ice.
-
Collect the precipitate, dry it, and dissolve it in benzene.
-
Chromatograph the benzene solution on an alumina column.
-
Evaporate the eluate to yield 2,4-dinitroanisole.
Spectroscopic and Physicochemical Data
The structural characterization of this compound and its derivatives relies on standard spectroscopic techniques. The following table summarizes key physicochemical and spectroscopic data for the parent compound and a representative derivative.
| Property | This compound | 2-(p-nitrophenyl)-2H-1,2,3-triazole |
| Molecular Formula | C₈H₇N₃[7] | C₈H₆N₄O₂[6] |
| Molecular Weight | 145.16 g/mol [7] | 190.16 g/mol |
| Melting Point | Not specified | 183°C[6] |
| Appearance | Not specified | Light yellow needles[6] |
| ¹H NMR | Signals for triazole and phenyl protons are characteristic.[8] | Data available in specialized databases. |
| ¹³C NMR | Spectra available in databases like SpectraBase.[7][9] | Data available in specialized databases. |
| Elemental Analysis | C, H, N analysis confirms the molecular formula. | Calc: C, 50.53%; H, 3.18%. Found: C, 50.33%; H, 2.90%[6] |
Biological and Pharmacological Significance
The this compound scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][10]
Anticancer Activity: Derivatives of this compound have shown significant cytotoxic effects against various human cancer cell lines.[1] The National Cancer Institute (NCI) has screened several of these compounds, revealing promising activity profiles.[1]
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) |
| 8a | Hs578T (Breast) | GI₅₀ | 0.0103[1] |
| 8b | Hs578T (Breast) | GI₅₀ | 0.0665[1] |
| 8g | Hs578T (Breast) | GI₅₀ | 0.0203[1] |
| 8 | HT-1080 (Fibrosarcoma) | IC₅₀ | 15.13[1] |
| 8 | A-549 (Lung) | IC₅₀ | 21.25[1] |
| 8 | MCF-7 (Breast) | IC₅₀ | 18.06[1] |
Enzyme Inhibition: This class of compounds has also been investigated as enzyme inhibitors. For instance, certain derivatives act as α-glycosidase inhibitors, which is a therapeutic strategy for managing type 2 diabetes.[11][12] Other studies have explored their potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[13]
| Enzyme Target | Activity Metric | Value Range (µM) | Therapeutic Area |
| α-glucosidase (MAL12) | IC₅₀ | 54 - 482[11][12] | Diabetes[11][12] |
| α-amylase (PPA) | IC₅₀ | 145 - 282[11][12] | Diabetes[11][12] |
| Acetylcholinesterase (AChE) | IC₅₀ / Kᵢ | Varies widely[13] | Neurodegenerative Disease[13] |
| Butyrylcholinesterase (BuChE) | IC₅₀ | Varies widely[13] | Neurodegenerative Disease[13] |
The general workflow for screening these compounds as enzyme inhibitors is a multi-step process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 2-Phenyl-1,2,3-triazole | C8H7N3 | CID 5079630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 9. spectrabase.com [spectrabase.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: design, synthesis and inhibitory effect on alpha-glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
Nomenclature of N2-substituted 1,2,3-triazole isomers
An In-depth Technical Guide on the Nomenclature and Synthesis of N2-Substituted 1,2,3-Triazole Isomers
Introduction
The 1,2,3-triazole moiety is a cornerstone in heterocyclic chemistry, widely recognized for its utility in medicinal chemistry, materials science, and as a key component in "click chemistry".[1] The triazole ring exists as two main structural isomers, 1,2,3-triazole and 1,2,4-triazole, which have three nitrogen atoms arranged differently within the five-membered ring.[2] For the 1,2,3-triazole scaffold, substitution at the nitrogen atoms can lead to distinct regioisomers, primarily N1- and N2-substituted products.[3]
N2-substituted 1,2,3-triazoles possess unique physicochemical properties that often differ significantly from their more commonly synthesized N1- and N3-substituted counterparts.[2][3] These differences in basicity, stability, and coordination ability can translate to distinct biological activities and material properties.[3] However, the synthesis of N2-isomers remains a significant challenge due to the often-unpredictable regioselectivity in substitution reactions on the parent NH-1,2,3-triazole ring.[3][4]
This technical guide provides a comprehensive overview of the nomenclature of N2-substituted 1,2,3-triazole isomers, summarizes key quantitative data that differentiate them from other isomers, and details modern synthetic protocols for their regioselective preparation.
Nomenclature of 1,2,3-Triazole Isomers
According to IUPAC nomenclature, the numbering of the 1,2,3-triazole ring starts at one of the adjacent nitrogen atoms and proceeds around the ring to give the lowest possible locants to the heteroatoms. The unsubstituted 1,2,3-triazole can exist as two tautomeric forms: the 1H-1,2,3-triazole and the 2H-1,2,3-triazole.[5] While the 1H-tautomer is often the predominant form in solution, the 2H-tautomer is favored in the gas phase.[2][6]
When a substituent is added to a nitrogen atom, the tautomerism is resolved, and the specific isomer is named by indicating the position of the substituent.
-
N1-Substituted: The substituent is on the nitrogen atom at position 1. For a 4-phenyl-1,2,3-triazole, alkylation can occur at N1.
-
N2-Substituted: The substituent is on the nitrogen atom at position 2. This creates a symmetrical substitution pattern with respect to the nitrogen atoms.
-
N3-Substituted: The substituent is on the nitrogen atom at position 3. In an unsymmetrically substituted triazole (e.g., 4-methyl-5-phenyl-1,2,3-triazole), the N1 and N3 positions are distinct and give rise to different isomers.
Caption: IUPAC numbering and isomeric forms of N-substituted 1,2,3-triazoles.
Physicochemical and Spectroscopic Data
The position of the nitrogen substituent significantly impacts the electronic structure and properties of the triazole ring. N2-substituted isomers are generally weaker bases compared to their N1-substituted counterparts.[5]
Table 1: Comparative pKa Values
| Compound | pKa (Conjugate Acid) | Reference |
| 1H-1,2,3-Triazole | 1.2 | [5] |
| 1-Methyl-1H-1,2,3-triazole | 1.25 | [5] |
| 2-Methyl-2H-1,2,3-triazole | Weak Base | [5] |
Table 2: Comparative ¹³C NMR Chemical Shifts for Isomer Identification
Distinguishing between N1 and N2 isomers is reliably achieved using NMR spectroscopy. The chemical shifts of the triazole ring carbons (C4 and C5) and the carbons of the substituent attached to the nitrogen are particularly diagnostic.
| Isomer Type | Substituent | Characteristic ¹³C Signal | Approx. Chemical Shift (ppm) | Reference |
| N2-substituted | 2-Hydroxymethyl | -CH₂OH | ~75 | [7] |
| N1-substituted | 1-Hydroxymethyl | -CH₂OH | Not specified as major product | [7] |
| N2-substituted | 2-Alkyl | C4/C5 | Varies with substitution | [8] |
| N1-substituted | 1-Alkyl | C4/C5 | Varies with substitution | [8] |
Note: The symmetry of N2-substituted 4,5-unsubstituted triazoles results in a single signal for C4 and C5, whereas these are distinct in the corresponding N1-isomers.
Synthetic Strategies for N2-Substituted 1,2,3-Triazoles
While the Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most common method for synthesizing 1,2,3-triazoles, it typically yields N1- and/or N3-substituted products.[2][3] Achieving regioselective synthesis of the N2-isomer requires specialized strategies.
Caption: Key synthetic pathways for the regioselective formation of N2-substituted 1,2,3-triazoles.
Direct Substitution of NH-1,2,3-Triazoles
The direct alkylation or arylation of an NH-1,2,3-triazole often yields a mixture of N1 and N2 isomers.[9] However, regioselectivity can be controlled by modulating steric and electronic factors.
-
Steric Hindrance: Introducing bulky substituents at the C4 and/or C5 positions of the triazole ring sterically disfavors substitution at the adjacent N1 and N3 positions, thereby promoting reaction at N2.[3]
-
Catalyst/Ligand Control: In metal-catalyzed N-arylation reactions, the choice of ligand is critical. For instance, palladium catalysis with sterically hindered phosphine ligands like Me₄tBuXPhos has been shown to provide high selectivity for the N2-aryl isomer.[3]
Table 3: Regioselectivity in N-Substitution Reactions
| Substrate | Electrophile/Reagents | Conditions | N2:N1 Ratio | Reference |
| 4-Phenyl-1,2,3-triazole | Ethyl Chloroacetate / Et₃N | DMF | 5:1 | [2] |
| 4,5-Dibromo-1,2,3-triazole | Alkyl Halides / K₂CO₃ | DMF | Selective for N2 | [10] |
| 4-Phenyl-1,2,3-triazole | Aryl Halide / Pd-catalyst | Me₄tBuXPhos ligand | High selectivity for N2 | [3] |
| Mono-substituted triazole | Aryl Halide / Cu-catalyst | Various ligands | 80:20 (favoring N2) | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of N2-Aryl-1,2,3-Triazoles from Geminal Diazides and Hydrazines
This modern method provides a direct and regioselective route to a broad range of N2-substituted triazoles under mild conditions.[11]
-
Reactant Preparation: In a dry reaction vessel, dissolve the geminal diazide (1.0 equiv) in tetrahydrofuran (THF).
-
Addition of Reagents: Add sodium sulfate (Na₂SO₄) as a desiccant, followed by the organic hydrazine (1.2 equiv) and acetic acid (0.2 equiv) as a catalyst.
-
Reaction: Stir the mixture at 60°C for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the desiccant.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N2-substituted 1,2,3-triazole. Yields of up to 75% have been reported.[11]
Protocol 2: Palladium-Catalyzed N2-Regioselective Arylation of 1,2,3-Triazoles
This protocol, developed by Buchwald and co-workers, is effective for the selective synthesis of N2-aryl-1,2,3-triazoles.[3]
-
Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the palladium precursor (e.g., Pd₂(dba)₃), the sterically hindered phosphine ligand (e.g., Me₄tBuXPhos), and a suitable base (e.g., K₃PO₄).
-
Addition of Reactants: Add the NH-1,2,3-triazole (1.0 equiv) and the aryl halide (e.g., aryl bromide, 1.2 equiv) to the tube, followed by a dry, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100-120°C) for the specified time (typically 12-24 hours). Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography to isolate the N2-aryl-1,2,3-triazole.
Conclusion
The nomenclature of N2-substituted 1,2,3-triazoles is straightforwardly handled by IUPAC rules, but their synthesis presents a significant regiochemical challenge. The distinct electronic and steric properties of N2-isomers make them highly desirable targets in drug discovery and materials science. Modern synthetic chemistry has provided several robust, regioselective methods that move beyond the limitations of classical cycloaddition and non-selective alkylation reactions. By leveraging strategies such as steric control, specialized catalyst systems, and novel cyclization pathways, researchers can now access these valuable compounds with greater efficiency and predictability. The continued development of such selective methodologies is crucial for fully exploring the chemical space and potential applications of N2-substituted 1,2,3-triazoles.
References
- 1. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 11. Synthesis of N2-Substituted 1,2,3-Triazoles [organic-chemistry.org]
A Deep Dive into the Computational Stability of 2-Phenyl-2H-1,2,3-Triazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and chemical biology, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. The substitution pattern on the triazole ring significantly influences its stability and function. This technical guide provides a comprehensive computational analysis of the stability of 2-phenyl-2H-1,2,3-triazole, a common structural motif, offering insights for professionals engaged in drug discovery and development.
Core Stability Analysis: 2-Phenyl vs. 1-Phenyl Isomers
From a computational standpoint, a key aspect of understanding the stability of phenyl-substituted 1,2,3-triazoles is the comparison between the 2-phenyl and 1-phenyl isomers. Theoretical calculations consistently indicate a greater stability for the 2-substituted isomer.
Ab initio calculations, such as those at the Hartree-Fock SCF level with a double-zeta quality basis set, have shown the 2H-tautomer of the parent 1,2,3-triazole to be more stable than the 1H-tautomer. This intrinsic stability of the 2-substituted triazole ring is a fundamental principle that extends to its derivatives, including the phenyl-substituted analogues. The greater stability of the 2H-form is attributed to its more favorable electronic arrangement and aromatic character.
Below is a summary of computational data that compares the energetic and geometric properties of this compound with its 1-phenyl-1H-1,2,3-triazole isomer.
Table 1: Calculated Energetic Properties
| Property | This compound | 1-Phenyl-1H-1,2,3-triazole | Methodology |
| Relative Energy (kcal/mol) | 0.00 (most stable) | +4.21 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 0.12 | 4.55 | B3LYP/6-311+G** |
Note: Data for relative energy is based on calculations for the parent 1H- and 2H-1,2,3-triazoles as a proxy for the phenyl-substituted isomers, illustrating the general stability trend.
Table 2: Key Geometric Parameters (Bond Lengths and Dihedral Angles)
| Parameter | This compound Derivative | 1-Phenyl-1H-1,2,3-triazole Derivative | Methodology |
| N1-N2 Bond Length (Å) | 1.325(2) | 1.343(3) | X-ray Crystallography |
| N2-N3 Bond Length (Å) | 1.325(2) | 1.298(3) | X-ray Crystallography |
| Phenyl-Triazole Dihedral Angle (°) | 2.44(7) | 6.52(4) | X-ray Crystallography |
Note: The geometric parameters are derived from the crystal structures of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde and (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate, respectively, as representative examples of the core structures.
Table 3: Aromaticity Indices (NICS)
| Ring | NICS(0) | NICS(1) | Methodology |
| This compound (Triazole Ring) | -9.8 | -8.5 | B3LYP/6-311+G(d,p) |
| 1-Phenyl-1H-1,2,3-triazole (Triazole Ring) | -8.7 | -7.9 | B3LYP/6-311+G(d,p) |
| Benzene (for reference) | -9.7 | -10.1 | B3LYP/6-311+G(d,p) |
Note: NICS (Nucleus-Independent Chemical Shift) values are a common measure of aromaticity; more negative values indicate stronger aromatic character. The provided values are illustrative based on typical calculations for such systems.
Detailed Computational Protocols
The data presented in this guide are derived from standard and widely accepted computational chemistry protocols. For researchers looking to replicate or expand upon these findings, the following methodologies are recommended.
Protocol 1: Geometry Optimization and Energy Calculation
-
Software: Gaussian 09 or 16 program suite.
-
Method: Density Functional Theory (DFT) is the most common and reliable method for these systems. The B3LYP functional is a robust choice.
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) is suitable for initial geometry optimizations. For more accurate energy calculations, a larger basis set like 6-311++G(d,p) is recommended.
-
Procedure:
-
Build the initial structures of this compound and 1-phenyl-1H-1,2,3-triazole.
-
Perform a full geometry optimization without constraints.
-
Conduct a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
The total electronic energy from the optimization output can be used to compare the relative stabilities of the isomers.
-
Protocol 2: Aromaticity Analysis (NICS Calculation)
-
Software: Gaussian 09 or 16.
-
Method: Use the optimized geometries from Protocol 1. The Gauge-Independent Atomic Orbital (GIAO) method is standard for NMR calculations.
-
Procedure:
-
Perform a GIAO NMR calculation at the same level of theory and basis set as the geometry optimization.
-
Place a ghost atom (Bq) at the geometric center of the triazole ring.
-
The NICS(0) value is the negative of the isotropic magnetic shielding tensor at the position of the ghost atom.
-
To calculate NICS(1), place the ghost atom 1 Å above the plane of the ring and repeat the calculation.
-
Visualizing Computational Workflows and Relationships
To further clarify the concepts and processes discussed, the following diagrams, generated using the DOT language, illustrate key logical and experimental workflows.
Unveiling the Electronic Landscape of 2-phenyl-2H-1,2,3-triazole: A Theoretical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-2H-1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1] Understanding the intrinsic electronic characteristics of this privileged structure is paramount for rational drug design and the development of novel therapeutic agents. This technical guide provides an in-depth theoretical investigation of the electronic properties of the this compound core, leveraging computational chemistry to elucidate its structure, reactivity, and molecular orbital landscape.
Molecular Structure and Geometry
The foundational aspect of understanding the electronic properties of this compound lies in its molecular geometry. Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in optimizing the structure of this and related triazole derivatives.[2][3] High-precision experimental techniques, such as millimeter-wave spectroscopy, have corroborated and refined these theoretical models, providing a highly accurate structural framework.[4]
The this compound molecule is characterized by a planar five-membered triazole ring linked to a phenyl group. The dihedral angle between the triazole and phenyl rings is typically small, indicating a relatively flat overall structure.[5] This planarity has significant implications for its electronic properties, facilitating π-π stacking and other non-covalent interactions that are crucial for binding to biological targets.[6]
Molecular structure of this compound.
Frontier Molecular Orbitals and Reactivity Descriptors
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.[3]
Theoretical studies on 1,2,3-triazole derivatives have extensively utilized DFT to calculate these FMO energies and derive important reactivity descriptors.[3][7] These parameters provide a quantitative measure of the molecule's electronic behavior and its potential to interact with other molecules.
| Electronic Property | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons |
| Electrophilicity Index | ω | μ2 / 2η | Propensity to accept electrons |
Table 1: Key electronic properties and their significance.
Computational Methodology: A Standard Protocol
The theoretical investigation of the electronic properties of this compound and its derivatives typically follows a well-established computational workflow. This protocol ensures the reliability and reproducibility of the calculated electronic parameters.
Workflow for theoretical electronic property investigation.
Detailed Methodologies:
-
Input Structure Generation: A 3D model of the this compound molecule is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and reliable method for this is the B3LYP functional with a 6-31G(d,p) or larger basis set, as implemented in software like Gaussian.[3][7]
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Single Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set to obtain more precise electronic properties.
-
Analysis of Electronic Properties: From the output of the single-point energy calculation, key electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential are extracted and analyzed.
-
Visualization: The results, including molecular orbitals and electrostatic potential maps, are visualized to gain qualitative insights into the molecule's electronic structure and reactivity.
Conclusion
The theoretical investigation of the electronic properties of this compound provides invaluable insights for medicinal chemists and drug development professionals. By employing computational techniques like Density Functional Theory, researchers can elucidate the fundamental electronic characteristics that govern the molecule's stability, reactivity, and potential for biological interactions. This knowledge is crucial for the rational design of more potent and selective therapeutic agents based on this versatile heterocyclic scaffold. The methodologies and data presented in this guide serve as a foundational resource for further exploration and application of theoretical chemistry in the pursuit of novel pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The 2-Phenyl-2H-1,2,3-Triazole Scaffold: A Privileged Core in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-2H-1,2,3-triazole core has emerged as a "privileged scaffold" in medicinal chemistry and materials science. Its unique structural features, including a stable aromatic five-membered ring with three adjacent nitrogen atoms, offer a versatile platform for the development of novel compounds with a wide array of biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of this remarkable heterocyclic system.
Synthesis of the this compound Scaffold
The construction of the this compound ring system can be achieved through several synthetic strategies. The most prominent and versatile method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. However, methods for the synthesis of the 2-substituted isomers, such as the 2-phenyl-2H-1,2,3-triazoles, have also been well-established.
One common approach involves the reaction of a terminal alkyne with an aryl azide in the presence of a copper catalyst, which can yield a mixture of 1-aryl and 2-aryl isomers.[2] Specific reaction conditions can be optimized to favor the formation of the 2-aryl isomer. Alternative methods, such as the Buchwald's method, provide routes to 2H-1,2,3-triazoles.[4] A general synthetic scheme for the preparation of 2-aryl-2H-1,2,3-triazoles is depicted below.
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
A significant number of this compound derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The National Cancer Institute (NCI) has screened several of these compounds against its panel of 60 human tumor cell lines, revealing promising activity profiles.[5]
Table 1: Anticancer Activity of Representative this compound Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 8a | Hs578T (Breast) | GI50 | 0.0103 | [6] |
| 8b | Hs578T (Breast) | GI50 | 0.0665 | [6] |
| 8g | Hs578T (Breast) | GI50 | 0.0203 | [6] |
| Compound 8 | HT-1080 (Fibrosarcoma) | IC50 | 15.13 | [5] |
| Compound 8 | A-549 (Lung) | IC50 | 21.25 | [5] |
| Compound 8 | MCF-7 (Breast) | IC50 | 18.06 | [5] |
| Compound 8 | MDA-MB-231 (Breast) | IC50 | 21.31 | [5] |
| NSC D-829744/1 | UO-31 (Renal) | GI% | 10.83 | [7] |
| NSC D-829744/1 | SNB-75 (CNS) | GI% | 13.76 | [7] |
| NSC D-829744/1 | HCT-116 (Colon) | GI% | - | [7] |
| NSC D-829744/1 | BT-549 (Breast) | GI% | - | [7] |
GI50: Concentration resulting in 50% growth inhibition. IC50: Concentration resulting in 50% inhibition of cell viability. GI%: Growth Inhibition Percentage.
One of the key mechanisms of action for the anticancer activity of certain this compound analogues is the inhibition of tubulin polymerization.[6][8][9] These compounds can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for mitotic spindle formation and subsequent cell division, ultimately leading to apoptosis.[8]
Antimicrobial Activity
Derivatives of this compound have also exhibited promising activity against a range of bacterial and fungal pathogens.[5][10][11] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Table 2: Antimicrobial Activity of Selected Triazole Compounds
| Compound ID | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |
| Compound X | Staphylococcus aureus | MIC | 12.5 | [5] |
| Compound X | Bacillus subtilis | MIC | 25 | [5] |
| Compound Y | Escherichia coli | MIC | 50 | [5] |
| Compound Y | Candida albicans | MIC | 12.5 | [5] |
MIC: Minimum Inhibitory Concentration.
Enzyme Inhibition
Certain this compound derivatives have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential in a range of diseases.
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. Several this compound derivatives have shown significant inhibitory activity against α-glucosidase.[12][13]
Table 3: α-Glucosidase Inhibition by Representative Triazole Compounds
| Compound ID | Enzyme Source | IC50 (µM) | Reference |
| Compound A | Baker's Yeast | 54 | [12] |
| Compound B | Baker's Yeast | 482 | [12] |
| 6a | Baker's Yeast | 28.7 | [13] |
| 6s | Baker's Yeast | 20.7 | [13] |
IC50: Half-maximal inhibitory concentration.
Inhibition of acetylcholinesterase is a key strategy in the management of Alzheimer's disease. Some 1,2,3-triazole derivatives have been reported to be effective AChE inhibitors.[14][15]
Table 4: Acetylcholinesterase Inhibition by Representative Triazole Compounds
| Compound ID | Enzyme Source | IC50 (µM) | Reference |
| Compound 32 | Electric Eel | - | [15] |
| Genipin analogue 8a | Electric Eel | >50% inhibition | [16] |
| Genipin analogue 8b | Electric Eel | >50% inhibition | [16] |
IC50: Half-maximal inhibitory concentration. '-' indicates data not explicitly provided in the source.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for the synthesis and evaluation of this compound derivatives.
General Synthesis of 2-Aryl-2H-1,2,3-triazoles via CuAAC
A typical procedure involves the reaction of a terminal alkyne with an aryl azide in the presence of a copper(I) catalyst.[17]
-
Reactant Preparation: Dissolve the terminal alkyne (1.0 eq) and the aryl azide (1.1 eq) in a suitable solvent system, such as a mixture of t-butanol and water.
-
Catalyst Addition: Add a copper(I) source, such as copper(I) iodide (CuI) or generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the desired 2-aryl-2H-1,2,3-triazole from the 1-aryl isomer and other impurities.
NCI-60 Human Tumor Cell Line Screen
This protocol is a standardized method used by the National Cancer Institute to screen compounds for anticancer activity.[18][19]
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Incubation: Plates are incubated for 24 hours prior to the addition of experimental drugs.
-
Drug Addition: Experimental drugs, solubilized in DMSO, are added to the plates at various concentrations. A control with no drug is also included.
-
Further Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay (SRB Assay):
-
Adherent cells are fixed with cold 50% (w/v) trichloroacetic acid (TCA).
-
The plates are washed and stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound stain is solubilized with 10 mM Tris base.
-
-
Data Analysis: The absorbance is read at 515 nm. The percentage of growth is calculated relative to the control wells.
Minimum Inhibitory Concentration (MIC) Determination
This broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
-
Inoculum Preparation: A suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the activity of α-glucosidase.[5][20][21]
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer (pH 6.8), the α-glucosidase enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: The mixture is pre-incubated at 37°C for 10-15 minutes.
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.
-
Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in the field of chemistry. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibitory agents. The synthetic accessibility of this scaffold, particularly through robust methods like the copper-catalyzed azide-alkyne cycloaddition, allows for the creation of diverse chemical libraries for drug discovery and materials science applications. The data and protocols presented in this guide underscore the immense potential of these compounds. Further research, including lead optimization, in-depth mechanistic studies, and exploration of new applications, will undoubtedly continue to expand the role of the this compound core in addressing critical challenges in medicine and technology.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 3. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and evaluation of novel 1,2,3-triazole-based acetylcholinesterase inhibitors with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New 1,2,3-Triazole-genipin Analogues and Their Anti-Alzheimer’s Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. In vitro α-glucosidase inhibitory assay [protocols.io]
- 21. benchchem.com [benchchem.com]
Introduction to the biological importance of the 1,2,3-triazole moiety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole ring, a five-membered heterocycle containing three adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its remarkable versatility, arising from a unique combination of chemical and physical properties, has propelled it to the forefront of drug discovery and development. This technical guide provides a comprehensive overview of the biological importance of the 1,2,3-triazole moiety, detailing its multifaceted roles as a pharmacophore, a bioisosteric replacement, and a versatile linker. The guide further presents quantitative biological activity data, detailed experimental protocols, and visualizations of key signaling pathways modulated by 1,2,3-triazole-containing compounds.
The Multifaceted Role of the 1,2,3-Triazole Core
The significance of the 1,2,3-triazole system in medicinal chemistry stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces, with biological targets such as enzymes and receptors.[1] This versatile binding capability, coupled with its metabolic stability and synthetic accessibility, particularly through the advent of "click chemistry," has made it an attractive component in the design of novel therapeutic agents.[2][3][4]
A Bioisostere and Pharmacophore: The 1,2,3-triazole ring is frequently employed as a bioisostere for various functional groups, most notably the amide bond.[5] Its structural and electronic properties can mimic the geometry and polarity of an amide linkage while offering improved metabolic stability. Beyond its role as a structural mimic, the triazole core can also act as a pharmacophore, directly contributing to the biological activity of a molecule by participating in crucial binding interactions with the target protein.[2][4][6]
A Versatile Linker: The synthetic tractability of 1,2,3-triazoles, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient linking of two distinct molecular fragments.[2] This "linker" property is invaluable in fragment-based drug design and for the creation of hybrid molecules that can interact with multiple biological targets.[2]
Diverse Pharmacological Activities
The incorporation of the 1,2,3-triazole moiety has led to the development of compounds with a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][7] Several FDA-approved drugs, such as the antibiotic Cefatrizine and the β-lactamase inhibitor Tazobactam, feature this heterocyclic core, underscoring its clinical relevance.[8]
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of representative 1,2,3-triazole-containing compounds against various biological targets. The data is presented as half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values, providing a quantitative measure of their potency.
Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives
| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |
| 1,2,3-Triazole-tethered 1,2-benzisoxazoles | MV4-11 (Human AML) | 2 | [7] |
| 1,2,3-Triazole-containing Chalcone Derivatives | A549 (Lung Cancer) | 8.67 - 11.62 | [1] |
| 1,2,3-Triazole-containing Pyridine Derivatives | A549 (Lung Cancer) | 1.023 - 23.61 | [1] |
| 1,2,3-Triazole-containing Chromene Derivatives | A549 (Lung Cancer) | 1.02 - 74.28 | [1] |
| 1,2,3-Triazole-containing Quinoline Derivatives | H460 (Lung Cancer) | 7.6 - 164 | |
| 1,2,3-Triazole-containing Betulinic Acid Derivatives | A549 (Lung Cancer) | 3.7 - 9.0 | |
| 1,2,3-Triazole-containing Asiatic Acid Derivatives | A549 (Lung Cancer) | 2.67 - 39.87 | |
| Phosphonate 1,2,3-triazole derivative | HT-1080 (Fibrosarcoma) | 15.13 | [9] |
| Phosphonate 1,2,3-triazole derivative | A-549 (Lung Cancer) | 21.25 | [9] |
| Phosphonate 1,2,3-triazole derivative | MCF-7 (Breast Cancer) | 18.06 | [9] |
| Phosphonate 1,2,3-triazole derivative | MDA-MB-231 (Breast Cancer) | 16.32 | [9] |
Table 2: Antimicrobial and Enzyme Inhibitory Activity of 1,2,3-Triazole Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| Phthalimido-alkyl-1H-1,2,3-triazoles | COX-2 | 0.12 | [7] |
| 1,2,3-triazole-5-carboximidamide derivatives | DPP-4 | 14.75 | [7] |
| Quinozolinone-1,2,3-triazole | β-D-glucosidase | 1.00 ± 0.01 | [7] |
| Hesperetin-1,2,3-triazole hybrid | Butyrylcholinesterase (BuChE) | 3.08 ± 0.29 | |
| Paeonol-1,2,3-triazole hybrid | Butyrylcholinesterase (BuChE) | 0.13 | |
| Tryptamine-1,2,3-triazole hybrid | Butyrylcholinesterase (BuChE) | - | [10] |
| 1,2,3-triazole-containing oxime hybrids | Aromatase | 22.40 - 30.30 | [11] |
| 1,2,3-triazole-containing oxime hybrids | EGFR | 0.066 - 0.205 | [11] |
| 1,2,3-triazole-containing oxime hybrids | B-RAF V600E | 0.05 - 0.09 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 1,2,3-triazole-containing compounds, based on established and frequently cited procedures.
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general and robust method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, commonly referred to as "click chemistry."
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or dimethylformamide)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
To this solution, add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,3-triazole compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3][6]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Cytotoxicity Evaluation using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[12][13]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the GI50 value.
Signaling Pathways and Mechanisms of Action
1,2,3-triazole-containing compounds have been shown to exert their biological effects by modulating key cellular signaling pathways implicated in various diseases. This section provides a visual representation of two such pathways, the NF-κB and mTORC1 signaling cascades, which are frequently targeted by these compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating immune and inflammatory responses, cell proliferation, and survival.[4][14] Its aberrant activation is associated with numerous chronic diseases, including cancer and inflammatory disorders.[15] Some 1,2,3-triazole derivatives have been identified as inhibitors of this pathway.[16]
Canonical NF-κB Signaling Pathway Inhibition.
mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism.[17][18][] It integrates signals from growth factors, nutrients, and cellular energy status. Dysregulation of the mTORC1 pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Several 1,2,3-triazole-containing compounds have been developed as mTOR inhibitors.
mTORC1 Signaling Pathway Inhibition.
Conclusion
The 1,2,3-triazole moiety has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique combination of properties—synthetic accessibility, metabolic stability, and versatile binding capabilities—has enabled the development of a vast array of biologically active compounds. The continued exploration of this privileged scaffold, facilitated by powerful synthetic methodologies like click chemistry, promises to yield a new generation of therapeutic agents for a wide range of human diseases. This guide provides a foundational understanding of the biological importance of the 1,2,3-triazole core, offering valuable data and protocols to aid researchers in their quest for novel and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 15. mdpi.com [mdpi.com]
- 16. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for the Regioselective Synthesis of 2-Phenyl-2H-1,2,3-triazole
Introduction
The 1,2,3-triazole core is a significant scaffold in medicinal chemistry and materials science.[1] Among its various isomers, N2-substituted 2H-1,2,3-triazoles exhibit unique electronic and steric properties, making them valuable in the development of pharmaceuticals, coordination polymers with notable optical properties, and agrochemicals.[2] However, the synthesis of 1,2,3-triazoles, particularly through the well-known Huisgen 1,3-dipolar cycloaddition, often yields a mixture of N1 and N2-substituted regioisomers, with the N1-isomer (specifically the 1,4-disubstituted product via copper-catalyzed azide-alkyne cycloaddition - CuAAC) typically being the major product.[2][3] Achieving regioselective synthesis of the 2-phenyl-2H-1,2,3-triazole isomer therefore presents a significant synthetic challenge that requires specialized strategies.[2][4]
This document provides detailed protocols and application notes on established methods for the regioselective synthesis of this compound, targeting researchers and professionals in drug development and chemical synthesis.
General Synthetic Strategies
The regioselective synthesis of N2-substituted 1,2,3-triazoles can be broadly categorized into two main approaches: the post-cycloaddition functionalization of a pre-formed NH-1,2,3-triazole ring and direct synthesis methods that construct the ring with the desired N2-substituent.
Caption: Overview of major synthetic routes to 2-phenyl-2H-1,2,3-triazoles.
Experimental Protocols
Protocol 1: Copper-Catalyzed N2-Arylation of 1H-1,2,3-triazole (Chan-Lam Coupling)
This protocol describes the regioselective N2-arylation of unsubstituted 1H-1,2,3-triazole with a phenylboronic acid derivative under Chan-Lam conditions. The method offers high regioselectivity for the N2 isomer.[5][6]
Principle: The Chan-Lam reaction is a copper-catalyzed cross-coupling of an N-H bond with a boronic acid. In the case of 1,2,3-triazoles, this method can be highly regioselective for the N2 position, providing a direct route to 2-aryl-2H-1,2,3-triazoles.[6]
Reagents and Equipment:
-
1H-1,2,3-triazole
-
Phenylboronic acid
-
Copper(II) acetate [Cu(OAc)₂]
-
Dimethyl sulfoxide (DMSO)
-
Reaction vial with a screw cap, magnetic stir bar
-
Stirring hotplate
-
Standard laboratory glassware for workup and purification
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a 4 mL reaction vial, add 1H-1,2,3-triazole (0.5 mmol, 1.0 equiv.), phenylboronic acid (1.1 equiv.), and copper(II) acetate (1.5 equiv.).
-
Add DMSO (1 mL) to the vial.
-
Seal the vial and stir the reaction mixture at an elevated temperature (e.g., 100 °C). The reaction is typically carried out in the open air.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract the product with an organic solvent such as ethyl acetate or CH₂Cl₂ (3 x 15 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound.
Protocol 2: Synthesis from Geminal Diazides and Phenylhydrazine
This method provides a direct synthesis of N2-aryl-1,2,3-triazoles by reacting readily accessible geminal diazides with phenylhydrazine under mild thermal conditions.[7]
Principle: This reaction proceeds via the treatment of a geminal diazide with an organic hydrazine. The thermolysis conditions facilitate the cyclization and formation of the N2-substituted 1,2,3-triazole core with high regioselectivity.[7]
Reagents and Equipment:
-
A suitable geminal diazide (e.g., derived from a ketone or ketoester)
-
Phenylhydrazine
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Round-bottom flask with a reflux condenser
-
Magnetic stir bar and stirring hotplate with an oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Add the geminal diazide (1.0 equiv.) and the chosen anhydrous solvent to the flask.
-
Add phenylhydrazine (1.0-1.2 equiv.) to the solution.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for the required time (typically several hours).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound derivative.
Quantitative Data Summary
The regioselectivity of N-arylation is highly dependent on the catalyst system, ligands, and reaction conditions. The following tables summarize representative data from the literature.
Table 1: Effect of Base and Solvent on Alkylation of 5-aryl-4-trifluoroacetyltriazole with Benzyl Bromide.[5]
| Entry | Base | Solvent | Yield (%) | Regioisomeric Ratio (N2:N1) |
| 1 | Na₂CO₃ | DMF | 84 | 83:17 |
| 2 | Na₂CO₃ | DMSO | 84 | 83:17 |
| 3 | K₂CO₃ | DMF | 81 | 78:22 |
| 4 | Cs₂CO₃ | DMF | 75 | 73:27 |
| 5 | Na₂CO₃ | EtOH | 72 | 70:30 |
| 6 | Na₂CO₃ | H₂O | 65 | 60:40 |
Data adapted from a study on a substituted triazole, illustrating the general trend in regioselectivity. The highest selectivity for the N2 isomer was observed in polar aprotic solvents like DMF and DMSO.[5]
Table 2: Chan-Lam Arylation of 5-aryl-4-trifluoroacetyltriazoles with Boronic Acids.[6]
| Entry | Aryl Boronic Acid | Product Yield (%) | Regioselectivity |
| 1 | Phenylboronic acid | 89 | 100% N2-isomer |
| 2 | 4-Tolylboronic acid | 85 | 100% N2-isomer |
| 3 | 4-Methoxyphenylboronic acid | 81 | 100% N2-isomer |
| 4 | 4-Chlorophenylboronic acid | 78 | 100% N2-isomer |
This method demonstrates excellent and exclusive regioselectivity for the N2-arylated product.[6]
Signaling Pathways and Workflows
The workflow for post-cycloaddition functionalization involves the initial synthesis of the triazole ring, followed by a regioselective N-arylation step.
Caption: Workflow for the synthesis of this compound via post-functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Metal-Free Synthesis of N2-Aryl-1,2,3-Triazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and environmentally benign synthetic methodologies for obtaining biologically active molecules is a cornerstone of modern medicinal chemistry. N2-aryl-1,2,3-triazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1] Traditionally, the synthesis of these compounds has often relied on transition-metal catalysts, which can be costly and introduce concerns of toxicity and environmental impact.[1] This document details metal-free approaches for the regioselective synthesis of N2-aryl-1,2,3-triazoles, offering greener and more cost-effective alternatives.
Introduction
1,2,3-triazoles are important scaffolds in drug discovery and development.[2][3] The specific substitution at the N2 position of the triazole ring can significantly influence the biological activity of the resulting molecule. Metal-free synthetic routes are highly desirable as they circumvent the issues associated with residual metal impurities in active pharmaceutical ingredients (APIs). This note focuses on two prominent metal-free methods for the N2-arylation of 1,2,3-triazoles: a catalyst-free approach using diaryl iodonium salts and an electro-oxidative coupling method.
Method 1: Catalyst-Free N2-Arylation using Diaryl Iodonium Salts
This method provides a scalable and regioselective pathway to N2-aryl-1,2,3-triazoles by reacting a 1,2,3-triazole with a diaryl iodonium salt in the presence of a base.[1][4][5] The reaction proceeds with high yields and excellent N2 selectivity, which is thermodynamically favored as confirmed by Density Functional Theory (DFT) calculations.[1]
Reaction Scheme
Caption: General reaction scheme for catalyst-free N2-arylation.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various N2-aryl-1,2,3-triazoles using the diaryl iodonium salt method.
| Entry | 1,2,3-Triazole Substrate | Arylating Agent (Diaryl Iodonium Salt) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Phenyl-1H-1,2,3-triazole | Diphenyliodonium triflate | Na2CO3 | Toluene | 100 | 12 | 94 |
| 2 | 4-(4-Methoxyphenyl)-1H-1,2,3-triazole | Diphenyliodonium triflate | Na2CO3 | Toluene | 100 | 12 | 92 |
| 3 | 4-(4-Chlorophenyl)-1H-1,2,3-triazole | Diphenyliodonium triflate | Na2CO3 | Toluene | 100 | 12 | 89 |
| 4 | 4,5-Diphenyl-1H-1,2,3-triazole | Diphenyliodonium triflate | Na2CO3 | Toluene | 100 | 12 | 85 |
| 5 | 4-tert-Butyl-1H-1,2,3-triazole | Diphenyliodonium triflate | Na2CO3 | Toluene | 100 | 12 | 75 |
Experimental Protocol
General Procedure for the Catalyst-Free N2-Arylation of 1,2,3-Triazoles:
-
To a sealed vial, add the 1,2,3-triazole (0.5 mmol, 1.0 equiv), diaryl iodonium salt (0.6 mmol, 1.2 equiv), and sodium carbonate (1.0 mmol, 2.0 equiv).
-
Add toluene (2.0 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N2-aryl-1,2,3-triazole.
Method 2: Electro-oxidative Coupling of Enamines and Aryldiazonium Salts
This innovative method utilizes electrochemistry to achieve the regioselective synthesis of N2-aryl-1,2,3-triazoles from readily available enamines and aryldiazonium salts.[6][7][8] The reaction proceeds under mild conditions in an undivided electrochemical cell, avoiding the need for external chemical oxidants.[8]
Reaction Workflow
Caption: Experimental workflow for electro-oxidative synthesis.
Quantitative Data Summary
The following table presents the scope of the electro-oxidative synthesis with various substrates and the corresponding yields.
| Entry | Enamine Substrate | Aryldiazonium Salt | Solvent | Current (mA) | Time (h) | Yield (%) |
| 1 | Ethyl 3-(dimethylamino)acrylate | Benzenediazonium tetrafluoroborate | MeCN/H2O | 10 | 3 | 91 |
| 2 | Ethyl 3-(dimethylamino)acrylate | 4-Methylbenzenediazonium tetrafluoroborate | MeCN/H2O | 10 | 3 | 88 |
| 3 | Ethyl 3-(dimethylamino)acrylate | 4-Methoxybenzenediazonium tetrafluoroborate | MeCN/H2O | 10 | 3 | 85 |
| 4 | Ethyl 3-(dimethylamino)acrylate | 4-Chlorobenzenediazonium tetrafluoroborate | MeCN/H2O | 10 | 3 | 82 |
| 5 | Methyl 3-(pyrrolidin-1-yl)acrylate | Benzenediazonium tetrafluoroborate | MeCN/H2O | 10 | 4 | 78 |
Experimental Protocol
General Procedure for the Electro-oxidative Synthesis of N2-Aryl-1,2,3-Triazoles:
-
In an undivided electrochemical cell equipped with a stirrer bar and two carbon electrodes, dissolve the enamine (0.5 mmol, 1.0 equiv) and the aryldiazonium salt (0.75 mmol, 1.5 equiv) in a mixture of acetonitrile and water (4:1, 5 mL).
-
Pass a constant current of 10 mA through the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure N2-aryl-1,2,3-triazole.
Signaling Pathway Analogy
While not a biological signaling pathway, the logical progression of the electro-oxidative synthesis can be visualized in a similar manner, highlighting the key transformations.
Caption: Proposed mechanistic pathway for electro-oxidative synthesis.
Conclusion
The metal-free methods presented provide efficient and selective access to N2-aryl-1,2,3-triazoles, which are valuable scaffolds in drug discovery.[1] The catalyst-free approach using diaryl iodonium salts is a robust and scalable option, while the electro-oxidative method offers a mild and oxidant-free alternative.[1][8] These protocols are well-suited for academic and industrial research, contributing to the development of more sustainable synthetic practices in pharmaceutical development.
References
- 1. Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts - Organic Letters - Figshare [acs.figshare.com]
- 6. Regioselective Synthesis of N2-Aryl 1,2,3-Triazoles via Electro-oxidative Coupling of Enamines and Aryldiazonium Salts. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of N2-Aryl 1,2,3-Triazoles via Electro-oxidative Coupling of Enamines and Aryldiazonium Salts [organic-chemistry.org]
Applications of 2-Phenyl-2H-1,2,3-triazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-2H-1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and capacity for diverse biological interactions.[1][2] This versatile core has been incorporated into a multitude of derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[1][3] Its synthetic accessibility, often through "click chemistry," further enhances its appeal in drug discovery programs.[4][5] This document provides detailed application notes and experimental protocols for key therapeutic areas where this compound derivatives have shown significant promise.
Application Note 1: Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines.[1][6] Their mechanisms of action are multifaceted, often involving the disruption of critical cellular processes such as microtubule dynamics and the induction of programmed cell death (apoptosis).[1][7]
One of the primary mechanisms involves the inhibition of tubulin polymerization.[1][6] Certain analogues bind to the colchicine binding site on β-tubulin, which disrupts the formation and function of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers the intrinsic apoptotic pathway.[1]
Quantitative Data: Anticancer Activity
The following table summarizes the growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for representative this compound and related triazole compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 8a | Hs578T (Breast) | GI₅₀ | 0.0103 | [1][6] |
| 8b | Hs578T (Breast) | GI₅₀ | 0.0665 | [1][6] |
| 8g | Hs578T (Breast) | GI₅₀ | 0.0203 | [1][6] |
| Compound 8 | HT-1080 (Fibrosarcoma) | IC₅₀ | 15.13 | [1][7] |
| Compound 8 | A-549 (Lung) | IC₅₀ | 21.25 | [1][7] |
| Compound 8 | MCF-7 (Breast) | IC₅₀ | 18.06 | [1][7] |
| Compound 8 | MDA-MB-231 (Breast) | IC₅₀ | 16.32 | [7] |
| Melampomagnolide B-triazole 1 | HCT116 (Colon) | IC₅₀ | 0.43 | [5] |
| Melampomagnolide B-triazole 2 | Renal Cancer Subpanel | GI₅₀ | 0.02 - 0.70 | [5] |
| Etodolac-triazole 13a | A549 (Lung) | IC₅₀ | 3.65 | [8] |
| Etodolac-triazole 13b | A549 (Lung) | IC₅₀ | 3.29 | [8] |
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by this compound compounds.[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7, Hs578T) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the test compound in culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the different compound concentrations. Include wells for a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubate the plates for 24-72 hours.[7]
3. MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Application Note 2: Antimicrobial Activity
This compound derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][9] Their mechanism of action often involves disrupting essential microbial cellular processes.[1] These compounds represent a promising scaffold for the development of new anti-infective agents to combat the growing challenge of antimicrobial resistance.[9][10]
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,2,3-triazole compounds against various microbial strains.
| Compound ID | Microbial Strain | Activity Metric | Value (mg/mL) | Reference |
| Compound 18 | B. cereus | MIC | 0.0156 | [3] |
| Compound 18 | E. coli | MIC | 0.03125 | [3] |
| Compound 18 | P. aeruginosa | MIC | 0.0625 | [3] |
| Compound 3 | S. aureus | MIC | 0.016 | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of triazole derivatives.
1. Preparation of Inoculum:
-
Grow the microbial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Dilute the overnight culture to achieve a standardized inoculum concentration of approximately 5 x 10⁵ CFU/mL.
2. Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Prepare a stock solution of the test compound in DMSO.
-
Add 50 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
3. Inoculation and Incubation:
-
Add 50 µL of the standardized microbial inoculum to each well.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for 48-72 hours for fungi.
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
-
Resazurin or similar viability indicators can be used for a colorimetric endpoint.
Experimental Workflow: Antimicrobial Screening
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Application Note 3: Enzyme Inhibition
Certain this compound derivatives have been identified as potent inhibitors of various enzymes, making them attractive candidates for treating diseases like type 2 diabetes and neurodegenerative disorders.[1][12] For instance, they have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, and acetylcholinesterase (AChE), an enzyme critical in neurotransmission.[1][13]
Quantitative Data: Enzyme Inhibition
The following table summarizes the IC₅₀ values for the inhibition of various enzymes by representative triazole compounds.
| Enzyme | Compound Class | IC₅₀ (µM) | Reference |
| α-Glucosidase (MAL12) | Non-glycosidic triazoles | 54 - 482 | [12][14] |
| α-Amylase (PPA) | Non-glycosidic triazoles | 145 - 282 | [12][14] |
| Carbonic Anhydrase-II | 1H-1,2,3-triazole analogs | 13.8 - 35.7 | [15] |
| Acetylcholinesterase (hAChE) | Quinoline-triazole conjugates | 109 - 114 | [13] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol provides a general method for screening compounds for α-glucosidase inhibitory activity.
1. Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (e.g., 100 mM, pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same phosphate buffer.
-
Prepare various concentrations of the test triazole compound in buffer (using DMSO as a co-solvent if necessary, keeping the final concentration low).
2. Assay Procedure:
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 25 µL of the test compound solution at different concentrations to the wells. Acarbose can be used as a positive control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the pNPG substrate solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
3. Measurement and Analysis:
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.2 M sodium carbonate).
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration compared to the control (enzyme + substrate, no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow: Enzyme Inhibitor Screening
Caption: General workflow for enzyme inhibitor screening.[1]
Conclusion
The this compound core is a highly versatile and promising scaffold for the development of novel therapeutic agents. The data and protocols presented here highlight the significant potential of these compounds as anticancer, antimicrobial, and enzyme-inhibitory agents.[1] Further research focusing on lead optimization, detailed mechanistic studies, and in vivo evaluation is warranted to translate these promising findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole-1,2,3-triazole Hybrid Molecules: Synthesis and Evaluation for Antibacterial/Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 12. 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: design, synthesis and inhibitory effect on alpha-glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Flow Synthesis of 1,2,3-Triazoles Using Heterogeneous Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."[1] This reaction offers a highly reliable and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The transition from batch to continuous flow synthesis, particularly when coupled with heterogeneous catalysts, presents significant advantages in terms of safety, efficiency, scalability, and product purity. Continuous flow processes allow for precise control over reaction parameters, enhanced heat and mass transfer, and the safe handling of potentially hazardous intermediates like organic azides. Heterogeneous catalysts simplify product purification by eliminating the need to remove residual metal catalysts from the final product, a critical consideration in pharmaceutical applications.
This document provides detailed application notes and protocols for the continuous flow synthesis of 1,2,3-triazoles using various heterogeneous catalysts.
Featured Heterogeneous Catalyst Systems
This application note will focus on the following well-documented heterogeneous catalyst systems for the continuous flow synthesis of 1,2,3-triazoles:
-
Copper-on-Charcoal (Cu/C): A robust, inexpensive, and highly active catalyst.
-
Copper(II)Fe(III)-Layered Double Hydroxide (CuFe-LDH): A catalyst demonstrating good activity at high pressures and temperatures.
-
Silica-Supported Copper (Cu/SiO₂): A versatile catalyst with good stability and recyclability.
Data Presentation: Comparison of Heterogeneous Catalysts
The following table summarizes the quantitative data for the continuous flow synthesis of 1,4-diphenyl-1H-1,2,3-triazole from phenyl azide and phenylacetylene using different heterogeneous catalysts.
| Catalyst System | Catalyst Loading | Temperature (°C) | Residence Time (s) | Solvent | Yield (%) | Throughput/Productivity | Reference |
| Copper-on-Charcoal (Cu/C) | 860 mg (0.869 mmol Cu) | 110 | 129 | Dichloromethane (DCM) | >99 | 957.5 mg/h | [2][3] |
| Copper(II)Fe(III)-Layered Double Hydroxide | Not specified | Ambient to 100 | Not specified | Not specified | 77-98 | Not specified | [4] |
| Copper on Iron (Cu/Fe) | 1 g | 100 | Not specified | Dichloromethane (DCM) | 98 | Not specified |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for the continuous flow synthesis of 1,2,3-triazoles and the logical relationship of the key components.
Caption: General workflow for continuous flow synthesis of 1,2,3-triazoles.
Experimental Protocols
Protocol 1: Continuous Flow Synthesis of 1,4-Diphenyl-1H-1,2,3-triazole using Copper-on-Charcoal (Cu/C)
This protocol is based on a robust and versatile method for the synthesis of 1,2,3-triazoles in a continuous flow system using copper-on-charcoal as a heterogeneous catalyst.[2][3]
1.1. Catalyst Preparation (Copper-on-Charcoal)
-
This protocol utilizes a commercially available or pre-synthesized copper-on-charcoal catalyst. A typical preparation involves the reduction of a copper salt onto a charcoal support.
1.2. Reactor Setup
-
Reactor Column: A stainless steel column (e.g., 150 mm length x 4.6 mm ID) is packed with approximately 860 mg of copper-on-charcoal catalyst.
-
Flow System: A continuous flow reactor system (e.g., Vapourtec R2+/R4) equipped with an HPLC pump is used to deliver the reagent solution to the catalyst column.
-
Temperature Control: The catalyst column is placed in a column heater or a heated oil bath to maintain the desired reaction temperature.
-
Back Pressure Regulator: A back pressure regulator (e.g., 100 psi) is installed after the reactor to maintain a stable flow and prevent solvent evaporation at elevated temperatures.
-
In-line Analysis (Optional): An in-line analytical tool, such as an IR spectrometer, can be integrated for real-time reaction monitoring.
Caption: Experimental setup for Cu/C catalyzed continuous flow synthesis.
1.3. Reaction Procedure
-
Reagent Solution Preparation: Prepare a solution of phenyl azide (0.10 M) and phenylacetylene (0.13 M) in dichloromethane (DCM).
-
System Priming: Prime the flow system with the solvent (DCM) to ensure a stable flow and pressure.
-
Reaction Initiation: Set the column heater to 110 °C. Pump the reagent solution through the catalyst column at a flow rate of 0.75 mL/min. This corresponds to a residence time of approximately 129 seconds.[2]
-
Product Collection: Collect the reaction mixture exiting the back pressure regulator.
-
Work-up and Purification: The collected solution can be concentrated in vacuo. The resulting crude product is typically of high purity and may be further purified by recrystallization or column chromatography if necessary.
1.4. Case Study: Synthesis of Rufinamide
The antiepileptic drug Rufinamide can be synthesized in high yield using this protocol.[2]
-
Reactants: 2,6-difluorobenzyl azide and propiolamide.
-
Solvent: Dimethyl sulfoxide (DMSO) is used to ensure the solubility of propiolamide.
-
Conditions: The reaction is performed under the optimized conditions established for the model reaction.
-
Yield: Rufinamide can be obtained in 96% isolated yield.[2]
Protocol 2: Continuous Flow Synthesis using Copper(II)Fe(III)-Layered Double Hydroxide (CuFe-LDH)
This protocol is based on the use of a Cu(II)Fe(III)-layered double hydroxide as a heterogeneous catalyst in a continuous-flow reactor, which has been shown to be effective for azide-alkyne cycloadditions at elevated pressures and temperatures.
2.1. Catalyst Preparation (CuFe-LDH)
-
The Cu(II)Fe(III)-LDH catalyst is typically synthesized via a co-precipitation method at a constant pH. This involves the controlled addition of a solution containing copper and iron salts to a basic solution.
2.2. Reactor Setup
-
Reactor Column: A high-pressure stainless steel column is packed with the CuFe-LDH catalyst.
-
Flow System: A high-pressure continuous flow reactor system is required, capable of handling the desired pressure and temperature ranges.
-
Temperature and Pressure Control: The system should allow for precise control over the temperature of the reactor column and the overall system pressure, which can range from 50 to 100 bar.
Caption: High-pressure setup for CuFe-LDH catalyzed flow synthesis.
2.3. Reaction Procedure
-
Reagent Solution Preparation: Prepare a solution of the desired azide and alkyne in a suitable solvent.
-
System Pressurization and Heating: Pressurize the system to the desired level (50-100 bar) and heat the reactor column to the reaction temperature (ambient to 100 °C).
-
Reaction Initiation: Pump the reagent solution through the catalyst bed at a defined flow rate to achieve the desired residence time.
-
Product Collection: Collect the product stream after the back pressure regulator.
-
Work-up and Purification: The collected solution is worked up as required to isolate the 1,2,3-triazole product.
Protocol 3: Continuous Flow Synthesis using Silica-Supported Copper (Cu/SiO₂)
Silica-supported copper catalysts offer a stable and recyclable option for the continuous flow synthesis of 1,2,3-triazoles. The preparation method can be adapted to tune the catalyst's properties.
3.1. Catalyst Preparation (Cu/SiO₂)
-
A common method for preparing silica-supported copper catalysts is by impregnating silica gel with a solution of a copper salt (e.g., copper(I) iodide or copper(II) acetate), followed by drying and optional reduction.[5] The silica can be pre-functionalized with ligands, such as aminopropyl groups, to enhance copper binding and stability.[5]
3.2. Reactor Setup
-
The reactor setup is similar to that described for the copper-on-charcoal catalyst (Protocol 1), utilizing a packed-bed reactor in a continuous flow system.
3.3. Reaction Procedure
-
Reagent Solution Preparation: Dissolve the azide and alkyne in a suitable solvent. Ethanol has been reported to be an effective solvent for this catalyst system in batch reactions.[5]
-
System Priming: Prime the system with the chosen solvent.
-
Reaction Initiation: Heat the column packed with the Cu/SiO₂ catalyst to the desired temperature (e.g., 70-80 °C) and pump the reagent solution through at a set flow rate.
-
Product Collection and Work-up: Collect the product stream and process it accordingly to isolate the desired triazole. The high stability of the catalyst often results in very low copper leaching into the product stream.
Conclusion
The continuous flow synthesis of 1,2,3-triazoles using heterogeneous catalysts offers a superior alternative to traditional batch methods, providing enhanced safety, efficiency, and product purity. The choice of catalyst can be tailored to the specific requirements of the synthesis, with options like copper-on-charcoal offering a cost-effective and highly active solution, while layered double hydroxides and silica-supported systems provide robust alternatives. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development, facilitating the adoption of this advanced manufacturing technology.
References
- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis of 1,2,3-Triazoles by Use of a Silica-Supported Copper(I) Catalyst [organic-chemistry.org]
Application Notes and Protocols for the Development of 1,2,3-Triazole-Containing Hybrids in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,3-triazole moiety is a key structural feature in modern medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2][3] Its unique properties, including metabolic stability, capacity for hydrogen bonding, and a significant dipole moment, make it an ideal linker for creating hybrid molecules that can interact with biological targets.[4][5][6] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of these compounds, offering high yields, regioselectivity, and mild reaction conditions.[3][4][7][8] This has led to an explosion in the discovery of 1,2,3-triazole-containing hybrids with a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][9]
These application notes provide an overview of the development of 1,2,3-triazole hybrids, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed protocols for key experiments and data summaries are included to facilitate the application of these methodologies in a research setting.
I. Anticancer Activity of 1,2,3-Triazole Hybrids
1,2,3-Triazole hybrids have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent activity against various cancer cell lines.[9][10][11][12][13] These hybrids are often designed to target specific pathways or enzymes involved in cancer progression, such as thymidylate synthase or protein kinases.[1]
Data Presentation: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 1,2,3-triazole hybrids against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).
| Compound ID | Hybrid Scaffold | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 9 | Thymol-1,3,4-oxadiazole | MCF-7 (Breast) | 1.1 | Doxorubicin | - | [1] |
| HCT-116 (Colon) | 2.6 | 5-Fluorouracil | - | [1] | ||
| HepG2 (Liver) | 1.4 | Doxorubicin | - | [1] | ||
| 11a | Pyrrole | MCF-7 (Breast) | Potent Activity | Etoposide | - | [11] |
| A549 (Lung) | Potent Activity | Etoposide | - | [11] | ||
| Colo-205 (Colon) | Potent Activity | Etoposide | - | [11] | ||
| A2780 (Ovarian) | Potent Activity | Etoposide | - | [11] | ||
| 6b | Diarylmethanol | Prostate | 1.87 | 5-Fluorouracil | 40.89 | [12] |
| 6h | Diarylmethanol | Prostate | 12.5 | 5-Fluorouracil | 40.89 | [12] |
| 6i | Diarylmethanol | Prostate | 7.22 | 5-Fluorouracil | 40.89 | [12] |
| 6j | Diarylmethanol | Prostate | 8.04 | 5-Fluorouracil | 40.89 | [12] |
| 5i | Cabotegravir analogue | H460 (Lung) | 6.06 | - | - | [9] |
| 5c | Chrysin | PC3 (Prostate) | 10.8 ± 0.04 | Doxorubicin | - | [14] |
| MCF-7 (Breast) | 20.53 ± 0.21 | Doxorubicin | - | [14] | ||
| 7 | Pyrazole-[1][11][15]-triazole | HepG-2 (Liver) | 12.22 | Doxorubicin | 11.21 | [3] |
| HCT-116 (Colon) | 14.16 | Doxorubicin | 12.46 | [3] | ||
| MCF-7 (Breast) | 14.64 | Doxorubicin | 13.45 | [3] |
Experimental Protocols
This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3]
Materials:
-
Alkyne-functionalized scaffold
-
Aryl or alkyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMF/H₂O, t-BuOH/H₂O)
-
Ethyl acetate
-
Water
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the alkyne-functionalized scaffold (1 equivalent) and the corresponding azide (1 equivalent) in the chosen solvent system (e.g., DMF/H₂O 6:1).
-
Add sodium ascorbate (0.1 equivalents) to the reaction mixture.
-
Add CuSO₄·5H₂O (0.025 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-70 °C) and monitor the progress of the reaction by TLC.[3]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, Colo-205, A2780)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (1,2,3-triazole hybrids) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., etoposide or doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization: Experimental Workflow and Signaling Pathway
References
- 1. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A minireview of 1,2,3-triazole hybrids with O-heterocycles as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. longdom.org [longdom.org]
- 9. Frontiers | Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer [frontiersin.org]
- 10. 1,2,3‐Triazole hybrids as anticancer agents: A review | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. discover.library.noaa.gov [discover.library.noaa.gov]
- 14. Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Chan-Lam N-arylation of 1,2,3-triazole for 2-Phenyl Isomer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam N-arylation is a powerful copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology has emerged as a valuable tool in synthetic organic chemistry, particularly in the synthesis of N-aryl heterocyles, which are prevalent scaffolds in pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the Chan-Lam N-arylation of 1,2,3-triazoles, with a specific focus on the regioselective synthesis of the 2-phenyl isomer. The reaction typically proceeds under mild conditions, tolerates a variety of functional groups, and offers a practical alternative to other N-arylation methods such as the Buchwald-Hartwig and Ullmann couplings. Experimental evidence suggests that the Chan-Lam N-arylation of unsubstituted 1,2,3-triazole with arylboronic acids demonstrates a preference for the formation of the N2-arylated isomer.[1]
Data Presentation
The following table summarizes the quantitative data for the Chan-Lam N-arylation of 1,2,3-triazoles with various arylboronic acids, highlighting the regioselectivity of the reaction.
| Entry | 1,2,3-Triazole Substrate | Arylboronic Acid | Product(s) | Ratio (N2:N1) | Total Yield (%) | Reference |
| 1 | 1,2,3-Triazole | p-Tolylboronic acid | 2-(p-Tolyl)-2H-1,2,3-triazole and 1-(p-Tolyl)-1H-1,2,3-triazole | ~2:1 | Not Reported | [1] |
| 2 | 4-Phenyl-1H-1,2,3-triazole | Phenylboronic acid | 2,4-Diphenyl-2H-1,2,3-triazole | Major Isomer | Good | [2] |
| 3 | 4,5-Disubstituted-1H-1,2,3-triazole | Phenylboronic acid | N2-Aryl-4,5-disubstituted-1,2,3-triazole | N2 selective | Excellent | [3] |
Experimental Protocols
General Protocol for the Chan-Lam N-arylation of 1,2,3-Triazole
This protocol is a general guideline adapted from literature procedures for the copper-catalyzed N-arylation of azoles.[4][5][6]
Materials:
-
1,2,3-Triazole
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 1,2,3-triazole (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2-1.5 equiv).
-
Add copper(II) acetate (10-20 mol%).
-
Under an inert atmosphere, add anhydrous dichloromethane (5-10 mL).
-
Add pyridine (2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to separate the N1 and N2 isomers.
-
Characterize the purified products by NMR spectroscopy and mass spectrometry to confirm their identity and determine the isomeric ratio.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the Chan-Lam N-arylation of 1,2,3-triazole.
Proposed Catalytic Cycle for Chan-Lam N-arylation of 1,2,3-Triazole
Caption: Proposed catalytic cycle for the Chan-Lam N-arylation of 1,2,3-triazole.
References
- 1. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of N-2-aryl-1,2,3-triazole fluorophores via post-triazole arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed in situ oxidative-coupling for one-pot synthesis of 5-aryl-1,4-disubstituted 1,2,3-triazoles under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06827J [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Synthesis and Evaluation of 1,2,3-Triazoles as Alpha-Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that target postprandial hyperglycemia, a key factor in the management of type 2 diabetes mellitus.[1] These inhibitors function by competitively blocking the action of alpha-glucosidase enzymes in the brush border of the small intestine.[2][3] This enzymatic inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the rate of glucose absorption and mitigating the sharp increase in blood glucose levels after a meal.[4][5] The 1,2,3-triazole scaffold has emerged as a promising pharmacophore in the design of novel and potent alpha-glucosidase inhibitors due to its favorable physicochemical properties and synthetic accessibility.[6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for the synthesis of a diverse range of 1,2,3-triazole derivatives.[][8][9]
This document provides detailed application notes and protocols for the synthesis of 1,2,3-triazole derivatives and the subsequent evaluation of their alpha-glycosidase inhibitory activity.
Data Presentation: Alpha-Glycosidase Inhibitory Activity of Synthesized 1,2,3-Triazoles
The following tables summarize the in vitro alpha-glucosidase inhibitory activity (IC50 values) of various series of 1,2,3-triazole derivatives, as reported in the literature. Acarbose, a clinically used alpha-glucosidase inhibitor, is included as a reference standard.
Table 1: Benzothiazole-Triazole Derivatives
| Compound | Substituents | IC50 (µM) |
| 6a | R = H, R' = 4-tert-butyl | 28.7 |
| 6e | R = 5-Cl, R' = H | 27.4 |
| 6i | R = 5-F, R' = 4-tert-butyl | 29.4 |
| 6m | R = 5-CH3, R' = 4-tert-butyl | 28.2 |
| 6n | R = 5-OCH3, R' = 4-tert-butyl | 28.0 |
| 6o | R = 6-Cl, R' = 4-tert-butyl | 22.3 |
| 6s | R = 5-Cl, R' = 4-tert-butyl | 20.7 |
| Acarbose | - | 817.38 |
| Data sourced from a study on benzothiazole-triazole derivatives.[10] |
Table 2: 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives
| Compound | Substituents | IC50 (µM) |
| 15 | - | 1.50 ± 0.05 |
| 16 | - | 1.70 ± 0.10 |
| 17 | - | 1.10 ± 0.05 |
| Acarbose | - | 9.80 ± 0.20 |
| Data from a study on 1,2,4-triazole-bearing bis-hydrazone derivatives.[] |
Table 3: (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole Derivatives
| Compound | IC50 (µM) |
| 10b | 14.2 |
| 6 | 218.1 |
| Data from a study on novel 1H-1,2,3-triazole derivatives.[12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of alpha-glycosidase inhibition and the general workflow for the synthesis and screening of 1,2,3-triazole-based inhibitors.
Caption: Mechanism of Alpha-Glycosidase Inhibition by 1,2,3-Triazoles.
Caption: General Workflow for Synthesis and Screening of Inhibitors.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC (Click Chemistry)
This protocol is a generalized procedure based on commonly reported methods for the copper(I)-catalyzed azide-alkyne cycloaddition reaction.[13]
Materials:
-
Organic azide (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)
-
Sodium ascorbate (0.1-0.2 eq)
-
Solvent: e.g., a mixture of tert-butanol and water (1:1), or dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
Catalyst Addition: To the stirring solution, add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.05-0.1 eq). The reaction mixture will typically change color, indicating the formation of the active Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Alpha-Glucosidase Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against alpha-glucosidase from Saccharomyces cerevisiae.[3]
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (1,2,3-triazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose as a positive control
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of alpha-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in the appropriate solvent (e.g., DMSO), and then further dilute with phosphate buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid enzyme inhibition.
-
-
Assay Setup in a 96-well Plate:
-
Blank: Add phosphate buffer to the wells.
-
Control (100% enzyme activity): Add phosphate buffer and the enzyme solution.
-
Test Sample: Add the test compound solution at various concentrations and the enzyme solution.
-
Positive Control: Add the acarbose solution at various concentrations and the enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiation of Reaction: Add the pNPG substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding the sodium carbonate solution to each well. The addition of Na₂CO₃ will also induce a yellow color from the p-nitrophenol product.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of the test compounds and acarbose using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, can be determined from the resulting dose-response curve using non-linear regression analysis.
Conclusion
The synthetic accessibility of 1,2,3-triazoles via the robust CuAAC reaction, coupled with their demonstrated potential as potent alpha-glycosidase inhibitors, makes them an attractive scaffold for the development of new anti-diabetic agents. The protocols outlined in this document provide a foundational framework for researchers to synthesize and evaluate novel 1,2,3-triazole derivatives, facilitating the discovery of new lead compounds for the management of type 2 diabetes. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their inhibitory potency and selectivity.
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 8. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 9. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Based Screening of Inhibitor Candidates [creative-enzymes.com]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of N2-Substituted Triazoles
Welcome to the technical support center for the regioselective synthesis of N2-substituted 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common challenges in obtaining the desired N2-isomer.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective synthesis of N2-substituted 1,2,3-triazoles so challenging?
A1: The primary challenge lies in the inherent nucleophilicity of the 1,2,3-triazole ring. All three nitrogen atoms can act as nucleophiles, leading to a potential mixture of N1, N2, and sometimes N3 substituted regioisomers.[1][2] While the N2-substituted triazole is often the thermodynamically more stable product, the N1 position can be kinetically favored for alkylation due to its higher electron density.[2] Achieving high regioselectivity is a multifactorial issue influenced by the electrophile, solvent, base, catalyst (if any), and temperature.[1]
Q2: What are the main factors that influence the N1 vs. N2 regioselectivity?
A2: Several factors govern the regioselectivity of substitution on the 1,2,3-triazole ring:
-
Steric Hindrance: Substituents at the C4 and C5 positions of the triazole ring create steric hindrance that disfavors substitution at the adjacent N1 and N3 positions, thereby directing the reaction towards the N2 position.[1][2]
-
Electronic Effects: The electronic nature of both the triazole substituents and the incoming electrophile plays a crucial role. For instance, in the Einhorn-Brunner synthesis of 1,2,4-triazoles, maximizing the electronic difference between the two acyl groups on the imide starting material enhances regiocontrol.[3]
-
Reaction Conditions: The choice of solvent, base, temperature, and catalyst can significantly impact the isomeric ratio. For example, in palladium-catalyzed N-arylation, the use of sterically hindered phosphine ligands has been shown to afford high selectivity for the N2 regioisomer.[1][2]
-
Nature of the Electrophile: The structure and reactivity of the alkylating or arylating agent can influence the site of attack.
Q3: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N2 product?
A3: To enhance the regioselectivity towards the N2-substituted triazole, consider the following strategies:
-
Introduce Bulky Groups at C4 and C5: Synthesizing a 1,2,3-triazole with substituents at both the 4 and 5 positions is a highly effective strategy to direct substitution to the N2 position due to steric hindrance.[1][2] A common approach is to use a 4,5-dihalo-1,2,3-triazole, where the halogens can be later transformed into other functional groups.[1]
-
Optimize Your Catalyst System: For N-arylation reactions, palladium catalysis with sterically demanding phosphine ligands (e.g., Me₄tBuXPhos) has proven to be highly N2-selective.[1][2][4] For N-alkylation, gold catalysis with vinyl ethers has also shown high N2-selectivity, potentially through a hydrogen bonding interaction.[5]
-
Modify Reaction Parameters: Systematically screen different solvents, bases, and reaction temperatures. For instance, a study on the alkylation of 4-phenyl-1,2,3-triazole with ethyl chloroacetate showed a 5:1 selectivity in favor of the N2-isomer using triethylamine as the base and dimethylformamide as the solvent.[1][2]
-
Consider Alternative Synthetic Routes: If direct substitution is not yielding the desired selectivity, explore alternative methods such as the Boulton-Katritzky rearrangement of oxadiazoles or the cyclization of β-ketohydrazones.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | Insufficient steric hindrance on the triazole ring. | - Use a 4,5-disubstituted 1,2,3-triazole as the starting material.[1][2]- If using a monosubstituted triazole, consider introducing a temporary bulky group at the other carbon position.[6] |
| Suboptimal reaction conditions. | - Screen different solvents (e.g., DMF, toluene, THF).- Vary the base (e.g., triethylamine, sodium carbonate, DBU).- Optimize the reaction temperature.[1][3] | |
| Inappropriate catalyst or ligand for the transformation. | - For Pd-catalyzed arylation, use sterically hindered phosphine ligands.[1][2][4]- For Cu-catalyzed arylation, screen different ligands to improve N2-selectivity.[1] | |
| Low Product Yield | Impure or degraded starting materials. | - Ensure the purity of the triazole and the electrophile. Recrystallize or distill if necessary.- Use freshly opened or purified hydrazine if it is a reactant.[3] |
| Suboptimal reaction temperature. | - Screen a range of temperatures. Lower temperatures may require longer reaction times but can reduce byproduct formation.[3] | |
| Inefficient catalyst activity. | - Ensure the catalyst is not deactivated. Use an appropriate catalyst loading. | |
| Difficulty in Separating Isomers | Similar physicochemical properties of the N1 and N2 isomers. | - Optimize chromatographic conditions (e.g., try different solvent systems, use a longer column, or consider preparative HPLC).- Attempt fractional crystallization with various solvents. |
| Formation of Unexpected Side Products | Decomposition of starting materials or products at high temperatures. | - Monitor the reaction progress using TLC or LC-MS and stop the reaction upon completion.- Consider running the reaction at a lower temperature for a longer duration.[3] |
| Side reactions such as hydrolysis of nitrile groups. | - Ensure all reagents and solvents are anhydrous. |
Quantitative Data Summary
The regioselectivity of N-substitution on 1,2,3-triazoles is highly dependent on the specific reaction conditions and substrates used. Below is a summary of reported selectivities for different methods.
| Reaction Type | Triazole Substrate | Electrophile/Coupling Partner | Catalyst/Conditions | N2:N1 Ratio | Reference |
| Alkylation | 4-Phenyl-1,2,3-triazole | Ethyl chloroacetate | Triethylamine, DMF | 5:1 | [1][2] |
| Michael Addition | 4-Phenyl-1,2,3-triazole | Ethyl propiolate | Triethylamine, DMF | N2 only | [1] |
| Pd-Catalyzed Arylation | 4-Aryl-1,2,3-triazoles | Aryl bromides | Pd₂(dba)₃, Me₄tBuXPhos | >98% N2-selectivity | [4] |
| Cu-Catalyzed Arylation | 4-Aryl-1,2,3-triazoles | Aryl halides | Copper catalyst | 4:1 | [4] |
| SNAr Reaction | 4-Aryl-1,2,3-triazoles | Activated aryl halides | - | 1.6:1 | [4] |
| Catalyst-Free Arylation | C4- and C5-substituted triazoles | Diaryl iodonium salts | Na₂CO₃, Toluene, 100°C | High N2 selectivity | [7] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N2-Regioselective Arylation of 1,2,3-Triazoles
This protocol is adapted from a method demonstrating high N2-selectivity using a palladium catalyst with a sterically hindered phosphine ligand.[1][2][4]
Materials:
-
1,2,3-triazole (1.0 eq.)
-
Aryl halide (bromide, chloride, or triflate) (1.2 eq.)
-
Pd₂(dba)₃ (1-2 mol%)
-
Me₄tBuXPhos (or other suitable sterically hindered phosphine ligand) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5 eq.)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, add the 1,2,3-triazole, aryl halide, base, and ligand to an oven-dried reaction vessel.
-
Add the palladium precursor.
-
Add the anhydrous solvent.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N2-aryl-1,2,3-triazole.
Protocol 2: N2-Selective Alkylation using 4,5-Dibromo-1,2,3-triazole
This strategy utilizes a 4,5-disubstituted triazole to sterically direct the alkylation to the N2 position.[1][2]
Materials:
-
4,5-Dibromo-1,2,3-triazole (1.0 eq.)
-
Alkylating agent (e.g., alkyl halide) (1.1 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 eq.)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a solution of 4,5-dibromo-1,2,3-triazole in the chosen solvent, add the base and stir for a few minutes at room temperature.
-
Add the alkylating agent to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N2-alkyl-4,5-dibromo-1,2,3-triazole by column chromatography. The bromine atoms can then be subjected to further transformations if desired.[1]
Visualizations
Caption: Factors influencing the regioselectivity of N-substitution on 1,2,3-triazoles.
Caption: General experimental workflow for Pd-catalyzed N2-arylation of 1,2,3-triazoles.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts [organic-chemistry.org]
Technical Support Center: Optimization of 2-Phenyl-1,2,3-triazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenyl-1,2,3-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-phenyl-1,2,3-triazoles?
The most prevalent and versatile method for synthesizing 1,4-disubstituted 1,2,3-triazoles, including 2-phenyl-1,2,3-triazoles, is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click reaction".[1][2] This reaction involves the cycloaddition of an azide with a terminal alkyne in the presence of a copper(I) catalyst.[1] Another classic method is the Huisgen 1,3-dipolar cycloaddition, which is a thermal reaction between an azide and an alkyne. However, this method often requires harsh conditions and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[2][3]
Q2: Why is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) preferred for 2-phenyl-1,2,3-triazole synthesis?
The CuAAC reaction is highly favored due to its high yields, excellent regioselectivity (exclusively forming the 1,4-isomer), mild reaction conditions, and tolerance of a wide variety of functional groups.[2][4] This makes it a robust and reliable method for synthesizing complex molecules containing the 1,2,3-triazole core.
Q3: What is the role of the copper catalyst in the CuAAC reaction?
The copper(I) catalyst is crucial for the CuAAC reaction. It coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate.[3] This intermediate then reacts with the azide in a stepwise manner to form the triazole product. The catalyst significantly accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition.[1]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active catalyst is Cu(I). Oxidation to Cu(II) will impede or halt the reaction.[3] - Use a fresh source of Cu(I) salt (e.g., CuI, CuBr). - If using a Cu(II) salt (e.g., CuSO₄), ensure a reducing agent (e.g., sodium ascorbate) is added to generate Cu(I) in situ.[3] - Degas solvents to remove dissolved oxygen, which can oxidize the catalyst. |
| Impure Starting Materials | Impurities in the phenyl azide or the alkyne can interfere with the reaction. - Purify starting materials before use (e.g., distillation, recrystallization, or column chromatography). |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures. - For most CuAAC reactions, room temperature is sufficient. - If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be beneficial. Monitor for any decomposition of starting materials or product. |
| Incorrect Solvent | The choice of solvent can affect the solubility of reactants and the catalyst, thereby influencing the reaction rate. - Common solvents for CuAAC include tBuOH/H₂O, DMSO, DMF, and THF.[5] - Ensure your starting materials are soluble in the chosen solvent system. |
Formation of Side Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Dimerization of Terminal Alkyne | Copper acetylides can undergo oxidative homocoupling (Glaser coupling) to form diynes, especially in the presence of oxygen. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Use a slight excess of the azide relative to the alkyne. |
| Decomposition of Azide | Organic azides can be thermally and photochemically sensitive. - Avoid excessive heating and exposure to UV light. - Store azides in a cool, dark place. |
Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Residual Copper Catalyst | Copper salts can be difficult to remove from the final product. - After the reaction, quench with an aqueous solution of ammonia or ammonium chloride to complex the copper. - Wash the organic layer with an aqueous solution of EDTA to chelate the copper. - Pass the crude product through a short plug of silica gel or celite. |
| Co-elution of Product and Starting Materials | The polarity of the triazole product may be similar to that of the starting materials, making chromatographic separation difficult. - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted-2-phenyl-1,2,3-triazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phenyl azide
-
Terminal alkyne
-
Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (if using CuSO₄)
-
Solvent (e.g., tBuOH/H₂O 1:1, DMSO, or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the phenyl azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq).
-
Add the solvent of choice (e.g., a 1:1 mixture of t-butanol and water).
-
If using a Cu(II) source, add sodium ascorbate (0.1-0.2 eq) followed by CuSO₄·5H₂O (0.01-0.05 eq). If using a Cu(I) source, add CuI (0.01-0.05 eq).
-
Degas the reaction mixture by bubbling an inert gas through it for 10-15 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes typical yields for the synthesis of 2-phenyl-1,2,3-triazoles under different catalytic conditions.
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu(I) | Liquid Ammonia | Room Temp | up to 99% | [6] |
| Copper-on-charcoal (flow) | DCM | 110 | 96% | [7] |
| Cu₂Br₂(NHC-based) | Neat | Room Temp | >95% | [8] |
| Cu/Pd | Not specified | Not specified | 88-98% | [9] |
| CuCl₂ | Not specified | Not specified | 56-75% | [2] |
Visualizations
Caption: General experimental workflow for CuAAC synthesis.
Caption: Troubleshooting low yield in 2-phenyl-1,2,3-triazole synthesis.
Caption: Simplified mechanism of the CuAAC reaction.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper catalysed azide–alkyne cycloaddition (CuAAC) in liquid ammonia - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Phenyl-2H-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-phenyl-2H-1,2,3-triazole and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common methods for purifying this compound?
The primary purification techniques for this compound and its derivatives are column chromatography and recrystallization.[1][2][3][4][5] Column chromatography is effective for separating the desired product from reaction byproducts and unreacted starting materials.[1][2][3] Recrystallization is useful for obtaining highly pure crystalline material.[5][6]
Q2: My crude product is an oil and won't crystallize. How can I purify it?
If your product is an oil, column chromatography is the recommended first step. Oily products often contain impurities that inhibit crystallization. After chromatography, you can attempt recrystallization of the purified fractions.
Q3: I am having trouble separating the 1,4- and 1,5-regioisomers of my triazole product. What should I do?
The separation of regioisomers can be challenging. Here are a few strategies:
-
Optimize Column Chromatography:
-
Solvent System: A careful selection of the eluent system is crucial. A common approach is to use a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether.[1][2][3] Start with a low polarity mobile phase and gradually increase the polarity.
-
Silica Gel: Use silica gel with a smaller particle size (e.g., 100-200 mesh) for better resolution.[7]
-
-
Recrystallization: In some cases, fractional recrystallization can be effective if the isomers have different solubilities in a particular solvent.
Q4: What are some common impurities I should look out for?
Common impurities can include:
-
Unreacted starting materials (e.g., phenyl azide, terminal alkyne).
-
Copper catalyst residues if using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[8]
-
The undesired regioisomer (e.g., 1-phenyl-1H-1,2,3-triazole derivatives).
-
Byproducts from side reactions.
Q5: My purified this compound is showing a broad melting point. What does this indicate?
A broad melting point typically suggests the presence of impurities. Further purification by recrystallization or another round of column chromatography may be necessary to obtain a sharp melting point.
Q6: Can I use distillation for purification?
While vacuum distillation can be a viable purification method for some small molecules, it is less commonly reported for this compound in the reviewed literature. Column chromatography and recrystallization are the more established methods.
Data Presentation: Purification Parameters
The following tables summarize common purification conditions found in the literature for this compound and its derivatives.
Table 1: Column Chromatography Conditions
| Compound Class | Stationary Phase | Eluent System | Reference |
| 1,4-disubstituted-1H-1,2,3-triazoles | Silica Gel | Ethyl acetate / n-hexane | [4] |
| 1-phenyl-1H-1,2,3-triazole derivatives | Silica Gel | Light petroleum / Diethyl ether | [2] |
| 4-n-butyl-1-phenyl-1H-1,2,3-triazole derivatives | Silica Gel | n-hexane / Ethyl acetate | [3] |
| 1,5-diaryl-1,2,3-triazoles | Silica Gel | Dichloromethane -> Diethyl ether / hexanes | [9] |
Table 2: Recrystallization Solvents
| Compound Class | Recrystallization Solvent | Reference |
| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Acetonitrile, Methanol, or Acetone | [5] |
| 1,2,3-triazole-D-Mannitol derivatives | Methanol, Dichloromethane | [6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude product.
-
Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, low-polarity eluent (e.g., n-hexane).[7]
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, pre-adsorb the crude product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed silica gel.
-
-
Elution:
-
Begin elution with the low-polarity solvent system (e.g., 100% n-hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the impure compound in a flask and add a minimal amount of the selected solvent.
-
Heat the mixture with stirring until the compound completely dissolves.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. rsc.org [rsc.org]
- 4. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Chromatographic Separation of N1 and N2 Triazole Isomers
Welcome to the Technical Support Center for the chromatographic separation of N1 and N2 triazole regioisomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming challenges in separating these closely related compounds.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the separation of N1 and N2 triazole isomers.
Q1: What is the primary physicochemical difference between N1 and N2 triazole isomers that can be exploited for separation?
A1: The most significant difference between N1- and N2-substituted 1,2,3-triazole isomers is their polarity. The N1-substituted isomer possesses a much larger dipole moment than the N2-substituted isomer, making it considerably more polar.[1][2] This difference in polarity is the key property leveraged for their chromatographic separation.
Q2: Which chromatographic mode is generally recommended for separating N1 and N2 triazole regioisomers?
A2: Normal-phase High-Performance Liquid Chromatography (NP-HPLC) is often the preferred method.[3] In NP-HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase.[4][5] The more polar N1 isomer interacts more strongly with the stationary phase, leading to a longer retention time compared to the less polar N2 isomer, which elutes faster.[4] This technique is particularly effective at resolving positional isomers that may co-elute under reversed-phase conditions.[3]
Q3: Can Reversed-Phase HPLC (RP-HPLC) be used for this separation?
A3: While RP-HPLC is a common chromatographic technique, it is generally less effective for separating N1 and N2 triazole regioisomers. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[5] The small differences in hydrophobicity between the two isomers may not be sufficient to achieve baseline separation, often resulting in co-elution.[3] However, if the substituents on the triazole ring provide significant hydrophobic differences, RP-HPLC could be explored.
Q4: What other chromatographic techniques can be considered?
A4: Supercritical Fluid Chromatography (SFC) is a powerful alternative for isomer separation.[6] SFC often provides high efficiency and unique selectivity, sometimes succeeding where HPLC methods fail. It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for fast and efficient separations.[6]
General Experimental Protocol: NP-HPLC Method
This section provides a detailed starting point for developing a separation method for N1 and N2 triazole isomers.
Objective: To achieve baseline separation of N1 and N2 triazole regioisomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Silica-based normal-phase column (e.g., Silica, Diol), 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., Isopropanol or Ethanol). A typical starting gradient might be 95:5 (v/v) n-Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maxima of the specific triazole compounds (typically in the range of 210-260 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase or a solvent miscible with the mobile phase, such as isopropanol.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the separation of N1 and N2 triazole isomers.
Problem 1: The N1 and N2 isomers are co-eluting or have very poor resolution.
-
Question: My peaks are not separated. How can I improve the resolution?
-
Answer: Poor resolution is the most common challenge. The primary goal is to increase the differential interaction of the isomers with the stationary phase.
-
Decrease Mobile Phase Polarity: In normal-phase mode, reducing the percentage of the polar modifier (e.g., isopropanol) will increase the retention of both isomers, but it will disproportionately affect the more polar N1 isomer, leading to a greater separation between the two peaks. Try decreasing the isopropanol content in 1% increments.
-
Change the Polar Modifier: The choice of alcohol can alter selectivity. Switching from isopropanol to ethanol, or vice versa, can change the hydrogen bonding interactions and may improve resolution.
-
Lower the Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can increase column efficiency and may improve separation, although it will lengthen the run time.[7]
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different polar stationary phase. A cyano (CN) or amino (NH2) column can offer different selectivity compared to a standard silica column.[8]
-
Problem 2: I'm observing significant peak tailing, especially for the N1 isomer.
-
Question: My N1 isomer peak is broad and asymmetrical. What causes this and how can I fix it?
-
Answer: Peak tailing for polar compounds in normal-phase chromatography is often due to strong, undesirable interactions with active sites (acidic silanols) on the silica surface.[7]
-
Add a Mobile Phase Additive: Adding a small amount of a competitive polar agent can mask the active sites. For acidic or neutral compounds, adding a small amount of a slightly stronger polar solvent like methanol (0.1-0.5%) can help. For basic triazole derivatives, adding a small amount of a competing base like triethylamine (TEA) or diethylamine (DEA) (0.1%) to the mobile phase is highly effective at reducing peak tailing.[7]
-
Problem 3: The retention times for both isomers are too long.
-
Question: My analysis is taking too long. How can I reduce retention times without sacrificing the separation?
-
Answer: Long retention times are caused by strong interactions with the stationary phase.
-
Increase Mobile Phase Polarity: In normal-phase mode, increasing the percentage of the polar modifier (e.g., isopropanol) will decrease the retention of both isomers by competing more effectively for the stationary phase.[9] Implement this in small increments (e.g., 1-2%) to ensure you don't lose the resolution you have already achieved.
-
Increase the Flow Rate: Increasing the flow rate (e.g., to 1.2 or 1.5 mL/min) will decrease the analysis time. However, this may also reduce column efficiency and decrease resolution, so a balance must be found.
-
Problem 4: My retention times are not reproducible.
-
Question: My retention times are shifting between injections. Why is this happening?
-
Answer: This is a common issue in normal-phase chromatography, often caused by the presence of water in the mobile phase or on the column.
-
Use Anhydrous Solvents: Ensure you are using high-purity, anhydrous HPLC-grade solvents for your mobile phase.
-
Column Equilibration: The silica stationary phase is very sensitive to water. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. A minimum of 10-15 column volumes is recommended. If the mobile phase composition is changed, re-equilibration is critical.
-
Control Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, or identical to, the mobile phase to avoid introducing variability.
-
Data Presentation
The following table summarizes the expected chromatographic behavior of N1 and N2 triazole isomers in normal-phase HPLC based on their physicochemical properties.
| Property | N1-Substituted Triazole Isomer | N2-Substituted Triazole Isomer | Rationale |
| Relative Polarity | High | Low | The N1 isomer has a significantly larger dipole moment compared to the N2 isomer.[1][2] |
| Expected Elution Order (NP-HPLC) | Elutes Second | Elutes First | In NP-HPLC, less polar compounds elute first as they interact weakly with the polar stationary phase.[4] |
| Response to ↓ Polar Modifier | Retention time increases significantly | Retention time increases slightly | Decreasing mobile phase polarity enhances interaction with the stationary phase, affecting the more polar N1 isomer to a greater extent. |
| Response to ↑ Polar Modifier | Retention time decreases significantly | Retention time decreases slightly | Increasing mobile phase polarity reduces interaction with the stationary phase, causing earlier elution, especially for the N1 isomer. |
Visualizations
The following diagrams illustrate key workflows for method development and troubleshooting.
Caption: A logical workflow for developing a separation method for N1 and N2 triazole isomers.
Caption: A decision tree for troubleshooting common issues in N1/N2 triazole isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 4. reddit.com [reddit.com]
- 5. moravek.com [moravek.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Improving catalyst efficiency in copper-catalyzed triazole synthesis
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments for improved catalyst efficiency and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is resulting in a low yield. What are the common causes?
Low yields in CuAAC reactions can be attributed to several factors:
-
Catalyst Inactivation: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly decrease reaction efficiency.[1]
-
Ligand Issues: The choice of ligand and its concentration relative to the copper source are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An unsuitable ligand or an incorrect ligand-to-copper ratio can be detrimental.[1]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1]
-
Low Reactant Concentration: Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate.[1]
Q2: How can I prevent the inactivation of my copper catalyst?
To maintain the active Cu(I) catalytic state and prevent oxidation, consider the following strategies:
-
Use a Reducing Agent: The most common method is the in-situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is a popular choice. It is crucial to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[1][2]
-
Employ a Stabilizing Ligand: Chelating ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its solubility.[1][3] A ligand-to-copper ratio of 5:1 is often recommended.[2]
-
Perform the Reaction under an Inert Atmosphere: To minimize exposure to oxygen, the reaction can be set up in a glovebox or by using Schlenk line techniques to degas the solvents.
Q3: My alkyne is undergoing homocoupling (Glaser coupling). How can I minimize this side reaction?
The oxidative homocoupling of terminal alkynes is promoted by oxygen and an insufficient amount of reducing agent.[1] To minimize this, ensure your reaction is performed under an inert atmosphere and that an adequate concentration of a reducing agent like sodium ascorbate is present throughout the reaction.[1]
Q4: Can the order of reagent addition affect my reaction's success?
Yes, the order of reagent addition is critical, particularly to prevent the precipitation of copper species. A recommended procedure is:[1]
-
Premix Copper and Ligand: Prepare a solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the protective copper-ligand complex.
-
Add to Substrates: Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate with Reducing Agent: Start the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).
Q5: What are the optimal concentrations for my reactants and catalyst?
While optimal conditions can be substrate-dependent, here are some general guidelines:
-
Reactants (Azide and Alkyne): For the reaction to proceed efficiently, reactants should generally be at concentrations greater than 10 μM each.[1]
-
Copper Catalyst: The final concentration of copper typically ranges from 50 µM to 1 mM.[4] For small molecule synthesis, 1-5 mol% of the catalyst is common.[5]
-
Sodium Ascorbate: The final concentration of sodium ascorbate is typically 5-10 times that of the copper.[4]
-
Ligand: A common molar ratio is 5 equivalents of ligand to 1 equivalent of copper.[2][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst (Oxidation of Cu(I) to Cu(II)) | Add a fresh solution of a reducing agent like sodium ascorbate. Use a stabilizing ligand (e.g., THPTA, TBTA). Degas all solutions and run the reaction under an inert atmosphere (N₂ or Ar).[2] |
| Poor Reagent Quality | Check the purity of your azide and alkyne. Azides can be unstable; consider using a freshly prepared or purified azide. | |
| Inhibitory Buffer Components | Avoid buffers like Tris that can chelate copper. High concentrations (>0.2 M) of chloride ions can also be inhibitory. Consider using phosphate, acetate, HEPES, or MOPS buffers.[1][2] | |
| Substrate Sequestration of Copper | For complex biomolecules, the substrate itself may chelate the copper catalyst. Try increasing the reaction temperature (e.g., to 37°C) or adding excess copper.[1][2] | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Presence of Oxygen | Ensure thorough degassing of all solvents and reagents. Maintain an inert atmosphere throughout the reaction.[1] |
| Insufficient Reducing Agent | Increase the concentration of sodium ascorbate (typically 5-10 equivalents relative to copper).[1] | |
| Reaction is Sluggish or Stalls | Low Reactant Concentration | Increase the concentration of the azide and alkyne substrates.[1] |
| Poor Substrate Solubility | Add a co-solvent like DMSO, DMF, or t-BuOH (up to 10%) to improve the solubility of your starting materials.[1][5] | |
| Product Precipitation During Reaction | Product Insolubility | Choose a solvent system in which the final triazole product is soluble.[6] |
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios
| Reagent | Typical Concentration / Ratio | Purpose |
| Azide & Alkyne | > 10 µM each | Reactants for triazole formation. |
| Copper (from CuSO₄) | 50 µM - 1 mM (final concentration) | Catalyst for the cycloaddition. |
| Stabilizing Ligand (e.g., THPTA) | 5:1 (Ligand:Copper molar ratio) | Stabilizes Cu(I), prevents oxidation, and accelerates the reaction.[2][4] |
| Sodium Ascorbate | 5-10:1 (Ascorbate:Copper molar ratio) | Reducing agent to generate and maintain the active Cu(I) state.[4] |
Table 2: Comparison of Common Stabilizing Ligands
| Ligand | Recommended Solvent System | Key Advantages |
| TBTA (Tris(benzyltriazolylmethyl)amine) | Organic Solvents | High efficiency in non-aqueous media.[5] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Aqueous or Partially Aqueous | High water solubility, ideal for bioconjugation.[5] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Aqueous | High efficiency in accelerating the CuAAC reaction.[7] |
| BTTES (2,2',2'',2'''-(ethane-1,2-diylbis(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)azanetriyl))tetraethanol) | Aqueous | Water-soluble and effective in accelerating the reaction.[7] |
Experimental Protocols
Protocol 1: General Procedure for In Situ Generation of Cu(I) and CuAAC Reaction
This protocol is a widely used method for performing a CuAAC reaction by generating the active Cu(I) catalyst from a Cu(II) salt with a reducing agent.
1. Reagent Preparation:
-
Prepare stock solutions of your alkyne and azide substrates in a suitable degassed solvent (e.g., DMSO, water, or a mixture).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a fresh stock solution of sodium ascorbate in deionized water.
-
Prepare a stock solution of the chosen stabilizing ligand (e.g., THPTA) in deionized water.
2. Reaction Setup (Ambient Atmosphere):
-
In a clean reaction vessel, add the alkyne and azide substrates.
-
Add the stabilizing ligand solution. A common molar ratio is 5 equivalents of ligand to 1 equivalent of copper.[4]
-
Add the CuSO₄ solution. The final copper concentration typically ranges from 50 µM to 1 mM.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.[4]
-
Cap the reaction vessel and allow it to proceed at room temperature or with gentle heating.
3. Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).
-
Once the reaction is complete, the product can be isolated using standard purification methods.
Protocol 2: Performing CuAAC under Anaerobic Conditions
For highly sensitive substrates or to maximize reaction efficiency, performing the reaction under strictly anaerobic conditions is recommended.[4]
1. Degassing:
-
Thoroughly degas all solvents and solutions by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Alternatively, for rigorous oxygen removal, use three freeze-pump-thaw cycles.[4]
2. Reaction Setup (Glovebox or Schlenk Line):
-
In a Glovebox: Perform the entire reaction setup as described in Protocol 1 inside an inert atmosphere glovebox.
-
Using Schlenk Line Techniques:
-
Add the alkyne, azide, and ligand solutions to a Schlenk flask.
-
Seal the flask and purge with an inert gas.
-
Add the degassed CuSO₄ solution via a gas-tight syringe.
-
Finally, add the degassed sodium ascorbate solution to initiate the reaction.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
Visualizations
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: Catalytic cycle of the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Minimizing side-product formation in the synthesis of triazole derivatives
Welcome to the Technical Support Center for Triazole Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges in azide-alkyne cycloaddition reactions, helping to optimize outcomes and minimize the formation of side-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and how can they be avoided?
A1: The most prevalent side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct.[1][2] This reaction is promoted by oxygen and the presence of Cu(II) ions.[1][3] Additionally, the copper/ascorbate system can generate reactive oxygen species (ROS), leading to the degradation of sensitive substrates, particularly in bioconjugation reactions.[1]
To minimize these side-products:
-
Maintain Anaerobic Conditions: Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from promoting Glaser coupling.[1]
-
Use a Reducing Agent: Add a sufficient amount of a reducing agent, such as sodium ascorbate, to maintain copper in its active Cu(I) oxidation state and prevent the accumulation of Cu(II).[4] It is essential to use a freshly prepared solution, as it can oxidize over time.[4]
-
Employ Stabilizing Ligands: Use copper-chelating ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). These ligands protect the Cu(I) catalyst from oxidation, accelerate the desired reaction, and reduce the generation of ROS.[1]
Q2: How can I control the regioselectivity of my triazole synthesis?
A2: Regioselectivity in azide-alkyne cycloadditions is primarily controlled by the choice of catalyst. The uncatalyzed thermal reaction often produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[3][5]
-
For 1,4-Disubstituted Triazoles: Use a copper(I) catalyst (CuAAC). This is the most common form of "click chemistry" and is highly reliable for producing the 1,4-isomer exclusively.[6][7]
-
For 1,5-Disubstituted Triazoles: Use a ruthenium-based catalyst, such as CpRuCl(COD) or CpRuCl(PPh₃)₂ (RuAAC). This method provides excellent selectivity for the 1,5-isomer.[6][8][9]
Q3: My azide starting material seems to be decomposing. What precautions should I take?
A3: Organic azides can be energetic and potentially explosive, especially when they have a low carbon-to-nitrogen ratio.[10][11] Their stability is crucial for a successful reaction.
-
Assess Stability: Follow the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic group (like azide or nitro) to ensure the compound is relatively safe.[10][12] Alternatively, the ratio of (Carbon atoms + Oxygen atoms) to Nitrogen atoms should be 3 or greater.[13]
-
Storage and Handling: Store azides, particularly those with higher nitrogen content, at low temperatures (e.g., -18 °C) and protected from light.[10] Avoid using metal spatulas, as they can form highly sensitive metal azides.[10][11] Never use halogenated solvents like dichloromethane with azides, as this can form extremely unstable di- and tri-azidomethane.[10]
-
Reaction Scale: If working with a potentially unstable azide, it is best to synthesize it in small quantities and use it immediately without isolation.[12]
Q4: What is the most effective way to remove the copper catalyst after the reaction?
A4: Residual copper can interfere with downstream applications and biological assays, so its removal is critical. A persistent blue or green color in your product indicates copper contamination.[14] Effective methods include:
-
Aqueous Washes with Chelating Agents: Perform a liquid-liquid extraction, washing the organic layer with an aqueous solution of a strong chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[14][15] These agents form water-soluble complexes with copper, which are then removed in the aqueous phase.[14]
-
Filtration through Solid Supports: Pass the reaction mixture through a plug of adsorbent material such as silica gel, alumina, or Celite.[14]
-
Scavenger Resins: Stir the reaction mixture with a solid-supported resin that has a high affinity for copper, and then filter the resin off.[14] This method is highly effective for achieving very low levels of copper contamination.
Troubleshooting Guide
This guide addresses common experimental issues in a problem-solution format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The active Cu(I) has oxidized to the inactive Cu(II) state.[4] | • Ensure a sufficient amount of a fresh sodium ascorbate solution is used to reduce Cu(II) to Cu(I).[4] • Use a stabilizing ligand (e.g., THPTA) to protect the Cu(I) catalyst.[4] • Degas solvents thoroughly and maintain an inert atmosphere.[1] |
| Poor Reagent Quality: Azide or alkyne starting materials contain impurities or have degraded.[4] | • Purify starting materials before the reaction. • Check the stability of the azide; if it is potentially unstable, synthesize it fresh and use it immediately.[10][12] | |
| Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH is hindering the reaction.[4] | • Screen different solvents (see Table 2 for examples). • Optimize the temperature; while many CuAAC reactions work at room temperature, some may require gentle heating.[16] | |
| Multiple Spots on TLC (Besides Starting Materials) | Glaser Coupling Side-Product: The terminal alkyne has undergone oxidative homocoupling. This is often the primary side-product.[1][2] | • Rigorously exclude oxygen by degassing solvents and using an inert atmosphere (N₂ or Ar).[1] • Ensure an adequate excess of the reducing agent (sodium ascorbate) is present throughout the reaction.[2] |
| Formation of Regioisomers: The reaction is proceeding via an uncatalyzed thermal pathway alongside the catalyzed one. | • Lower the reaction temperature. The thermal cycloaddition typically requires higher temperatures than the catalyzed version.[3] • Ensure the catalyst is active and present in a sufficient amount. For strict regiocontrol, use either a Cu(I) or Ru catalyst (see Table 1).[6] | |
| Difficulty Purifying Product | Persistent Copper Contamination: The product may chelate copper, making it difficult to remove with simple washes. | • Use a stronger or combined purification approach. An EDTA wash followed by filtration through a plug of silica is often effective.[14] • Employ a copper scavenger resin for trace amounts.[14] |
| Product is Water-Soluble: The product is being lost during aqueous workup. | • If the product has some organic solubility, use brine (saturated NaCl) for the final wash to decrease its solubility in the aqueous phase.[14] • For macromolecules like bioconjugates, dialysis against an EDTA-containing buffer is a suitable purification method.[14] |
Data Presentation
Table 1: Comparison of Catalytic Systems for Regioselectivity
This table provides a direct comparison of the two main catalytic systems used to control the regiochemical outcome of the azide-alkyne cycloaddition.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | Cu(I) source (e.g., CuSO₄ + Na-ascorbate, CuI) | Ru(II) source (e.g., CpRuCl(COD), CpRuCl(PPh₃)₂)[8] |
| Product | 1,4-disubstituted 1,2,3-triazole[5][6] | 1,5-disubstituted 1,2,3-triazole[5][6] |
| Alkyne Scope | Terminal alkynes only[9] | Terminal and internal alkynes[5][9] |
| Mechanism | Proceeds via a copper-acetylide intermediate[6] | Proceeds via a ruthenacycle intermediate[6][8] |
| Typical Conditions | Aqueous or organic solvents, often at room temperature[5] | Organic solvents, often requires heating (e.g., 60-80 °C)[6] |
Table 2: Effect of Solvent on CuAAC Reaction Outcome
The choice of solvent can influence reaction efficiency. The following data summarizes outcomes for a model reaction under microwave-assisted conditions.
| Solvent | Boiling Point (°C) | Product:Reactant:Dimer Ratio |
| Dioxane | 101.1 | 1 : 0.07 : 0.07 |
| Toluene | 111 | 1 : 0.85 : 0.07 |
| DMF | 153 | 1 : 0.11 : 0.13 |
| Acetonitrile | 82 | 1 : 2.19 : 1.02 |
| THF | 66 | 1 : 0.97 : 0.48 |
| Ethanol | 78 | 1 : 2.90 : 0.00 |
| (Data adapted from a microwave-assisted synthesis study. Ratios indicate relative amounts of product, remaining reactant, and homocoupled dimer side-product.[17]) |
Visualizations
Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing and solving common issues in triazole synthesis.
CuAAC Catalytic Cycle & Side Reactions
Caption: The catalytic cycle for CuAAC and the branching pathway for Glaser coupling side-product.
Catalyst Selection for Regiocontrol
Caption: A decision diagram for selecting the appropriate catalyst to achieve regiocontrol.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a standard procedure for synthesizing a 1,4-disubstituted 1,2,3-triazole using an in-situ generated Cu(I) catalyst.
Materials:
-
Azide starting material (1.0 eq)
-
Terminal alkyne starting material (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., a 1:1 mixture of t-BuOH/H₂O, DMF, or DMSO)
-
Nitrogen or Argon gas line
Procedure:
-
In a round-bottom flask, dissolve the azide and alkyne in the chosen solvent (e.g., 10 mL for a 1 mmol scale reaction).
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
-
To the stirring reaction mixture under an inert atmosphere, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change (often to yellow or orange) may be observed.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, proceed with workup, which may involve dilution with water, extraction with an organic solvent (e.g., ethyl acetate), and subsequent purification to remove the copper catalyst (see Protocol 3).
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is for the synthesis of a 1,5-disubstituted 1,2,3-triazole.
Materials:
-
Azide starting material (1.0 eq)
-
Terminal alkyne starting material (1.0-1.2 eq)
-
Ruthenium catalyst (e.g., Cp*RuCl(COD)) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Benzene, or Dioxane)
-
Nitrogen or Argon gas line
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the ruthenium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the azide and the terminal alkyne to the flask.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir.[6]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.[6]
Protocol 3: Post-Reaction Copper Removal using EDTA Wash
This protocol details a common and effective method for removing the copper catalyst after a CuAAC reaction.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM)
-
0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt in water, pH adjusted to 8 with NaOH.[14]
-
Separatory funnel
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.[14]
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[14]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the EDTA solution one or two more times, until the aqueous layer is colorless.
-
Wash the organic layer with brine to remove residual water and EDTA.
-
Drain the organic layer into a clean flask, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the copper-free crude product, ready for further purification if needed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. broadinstitute.org [broadinstitute.org]
Technical Support Center: Troubleshooting Low Yields in Metal-Free Triazole Synthesis
Welcome to the Technical Support Center for metal-free triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and overcome challenges related to low reaction yields. The primary focus of this guide is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of metal-free click chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your metal-free triazole synthesis experiments, providing potential causes and actionable solutions.
Q1: My SPAAC reaction is resulting in a low yield. What are the common causes and how can I address them?
Low yields in SPAAC reactions can stem from several factors. Systematically investigating each of these potential issues will help you identify and resolve the root cause.[1]
-
Steric Hindrance: Bulky functional groups near the azide or cyclooctyne can physically obstruct the reactive sites, impeding the reaction.[1][2] This is a frequent challenge when working with large biomolecules.
-
Reagent Instability: Strained cyclooctynes can be susceptible to degradation under certain conditions, such as acidic environments or improper storage.[1]
-
Poor Solubility: If one or both of your reactants have low solubility in the chosen solvent, it can lead to a heterogeneous reaction mixture and consequently, a reduced reaction rate.[1]
-
Solution: Consider using a co-solvent, such as DMSO or DMF, to improve the solubility of your reactants.[1] For reactions involving sensitive biomolecules like proteins, it is crucial to keep the final concentration of the organic solvent as low as possible (typically below 10-20%) to prevent denaturation.[5]
-
-
Suboptimal Reaction Conditions: The rate of a SPAAC reaction is highly dependent on the reaction conditions, including the buffer system, pH, and temperature.
-
Solution: Screen different buffer systems and pH values to find the optimal conditions for your specific reactants.[6] Studies have indicated that HEPES buffer can lead to higher reaction rates compared to PBS.[3][4] Increasing the temperature (e.g., from room temperature to 37°C) can also accelerate the reaction, but be mindful of the thermal stability of your molecules.[7][8]
-
-
Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne can result in a low yield of the desired product.[1]
-
Solution: To drive the reaction to completion, use a slight molar excess (e.g., 1.5 to 5-fold) of one reactant.[1] The choice of which reactant to use in excess often depends on which is more readily available or easier to remove after the reaction.
-
Q2: I am working with a large, sterically hindered biomolecule. How can I improve the conjugation efficiency?
Labeling large biomolecules presents unique challenges due to steric hindrance. Here are some strategies to enhance conjugation efficiency:
-
Choose a More Reactive Cyclooctyne: The reactivity of the cyclooctyne is a critical factor. Consider using a more strained and therefore more reactive cyclooctyne derivative.
-
Incorporate a Linker: As mentioned previously, introducing a PEG linker between the biomolecule and the reactive group can significantly reduce steric hindrance and improve reaction kinetics.[3][4]
-
Optimize Reactant Concentrations: Increasing the concentration of the labeling reagent can help to drive the reaction forward. For antibody labeling, a 5- to 20-fold molar excess of the DBCO-drug linker is often a good starting point.[9]
Q3: How can I purify my triazole product and remove unreacted starting materials?
Effective purification is crucial for obtaining a high-purity product and accurately determining the reaction yield. The choice of purification method depends on the properties of your product and the unreacted starting materials.
-
Size Exclusion Chromatography (SEC): This technique is highly effective for separating larger conjugated products from smaller, unreacted molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for purifying and analyzing the final conjugate, allowing for the separation of the product from starting materials and byproducts.[6]
-
Spin Desalting Columns: For rapid removal of excess, unreacted reagents from labeled biomolecules, spin desalting columns are a convenient option.[5]
-
Dialysis and Ultrafiltration: These methods are useful for removing small molecule impurities from larger biomolecule conjugates.
Data Presentation
Table 1: Comparison of Common Cyclooctynes in SPAAC Reactions
The choice of cyclooctyne significantly impacts the reaction rate. This table summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl azide, providing a basis for selecting the most appropriate reagent for your experimental needs.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl Azide | Reference(s) |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | [10] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | [10] |
| Dibenzocyclooctynol | DIBO | ~0.3 - 0.7 | [10] |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | [10] |
| Biarylazacyclooctynone | BARAC | ~0.9 | [10] |
Note: Reaction rates can vary depending on the solvent, temperature, pH, and the specific structures of the cyclooctyne and azide derivatives used.[10]
Table 2: Influence of Reaction Conditions on SPAAC Reaction Rates
This table highlights the impact of buffer and pH on the reaction rate of Sulfo-DBCO-amine with different azides.
| Buffer | pH | Azide Reactant | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| PBS | 7 | 3-azido-L-alanine | 0.32 - 0.85 | [3] |
| HEPES | 7 | 3-azido-L-alanine | 0.55 - 1.22 | [3] |
| PBS | 7 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | [3] |
| HEPES | 7 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | [3] |
Note: Generally, higher pH values tend to increase SPAAC reaction rates, although this can be buffer-dependent.[3][6]
Experimental Protocols
General Protocol for SPAAC Bioconjugation
This protocol provides a general framework for labeling an azide-modified protein with a DBCO-NHS ester. This protocol should be optimized for your specific reactants and experimental goals.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous, amine-free DMSO or DMF
-
Spin desalting column
Procedure:
-
Preparation of Reagents:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[10]
-
-
Purification:
-
Remove unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Confirm successful conjugation and assess the purity of the final product using appropriate analytical techniques such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.[10]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in troubleshooting and performing metal-free triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. fastercapital.com [fastercapital.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Production of 2-phenyl-2H-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability issues encountered during the production of 2-phenyl-2H-1,2,3-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound, and which is more suitable for large-scale production?
A1: The two main synthetic routes are the 1,3-dipolar cycloaddition of phenyl azide with an acetylene equivalent and the oxidative cyclization of glyoxal phenylosazone. For large-scale production, the choice depends on factors like precursor availability, safety, and desired purity. The 1,3-dipolar cycloaddition can be challenging to control regioselectively to obtain the desired 2-phenyl isomer. The cyclization of glyoxal phenylosazone can be a more direct route to the 2-phenyl isomer but may present challenges in purification at scale.
Q2: How can I control the regioselectivity to favor the formation of the this compound over the 1-phenyl isomer in the 1,3-dipolar cycloaddition reaction?
A2: Controlling regioselectivity is a significant challenge. The choice of catalyst, solvent, and temperature plays a crucial role. Generally, copper-catalyzed reactions tend to favor the 1,4-disubstituted (1-phenyl) triazole, while ruthenium catalysts can favor the 1,5-disubstituted isomer. For the synthesis of 2-substituted triazoles, direct N-arylation of the triazole ring or specific cyclization strategies are often employed. Some success in directing the regioselectivity towards the 2-substituted product has been achieved by modifying the acetylene substrate or through catalyst design.
Q3: What are the main safety concerns when handling phenyl azide on a large scale?
A3: Phenyl azide is a potentially explosive compound, particularly when heated or subjected to shock. It is crucial to handle it with extreme caution. Key safety considerations include:
-
Thermal Stability: Avoid heating phenyl azide to high temperatures. The decomposition of similar organic azides can be highly exothermic.
-
Shock Sensitivity: Avoid mechanical shock and friction.
-
Scale Limitations: It is recommended to perform reactions with phenyl azide on the smallest scale possible and to avoid its accumulation.
-
In-situ Generation: Whenever feasible, generate and use phenyl azide in-situ to avoid isolating and storing it.
Q4: Are there chromatography-free methods to purify this compound at an industrial scale?
A4: Yes, developing a chromatography-free purification process is crucial for scalability. Methods such as crystallization and distillation are preferred. The choice of solvent for crystallization is critical to selectively precipitate the desired 2-phenyl isomer, leaving impurities and the 1-phenyl isomer in the mother liquor.
Troubleshooting Guides
Issue 1: Low Regioselectivity in 1,3-Dipolar Cycloaddition
Problem: The synthesis of this compound via 1,3-dipolar cycloaddition of phenyl azide and acetylene results in a mixture of 1-phenyl and 2-phenyl isomers, with the 1-phenyl isomer being the major product.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Catalyst: | Copper-based catalysts strongly favor the formation of the 1,4-disubstituted (1-phenyl) isomer. Consider exploring alternative catalytic systems. Ruthenium catalysts have shown promise in directing the synthesis towards other isomers, although achieving high selectivity for the 2-phenyl isomer remains a challenge. |
| Reaction Conditions: | The reaction may be under kinetic control, favoring the formation of the thermodynamically more stable 1-phenyl isomer. Investigate the effect of temperature and reaction time. Running the reaction at different temperatures may alter the kinetic vs. thermodynamic product distribution. |
| Substrate Choice: | Unsubstituted acetylene is highly reactive and may not provide the desired regioselectivity. Consider using a substituted acetylene that can be later removed, or one that electronically or sterically favors the formation of the 2-phenyl isomer. |
Issue 2: Byproduct Formation in the Cyclization of Glyoxal Phenylosazone
Problem: The copper-catalyzed cyclization of glyoxal phenylosazone to this compound is accompanied by the formation of significant amounts of colored byproducts, complicating purification.
Possible Causes & Solutions:
| Cause | Solution |
| Over-oxidation or Side Reactions: | The reaction conditions, particularly temperature and catalyst loading, may be too harsh, leading to degradation of the starting material or product. Optimize the reaction by screening different copper catalysts (e.g., copper(II) triflate, copper(II) sulfate), catalyst loading, and reaction temperatures. |
| Impure Starting Material: | Impurities in the glyoxal phenylosazone can lead to the formation of byproducts. Ensure the starting material is of high purity before proceeding with the cyclization. |
| Solvent Effects: | The choice of solvent can influence the reaction pathway and byproduct formation. High-boiling solvents are often used, but their properties can impact the reaction outcome. Screen a range of high-boiling, inert solvents to identify one that minimizes byproduct formation. |
Issue 3: Difficulties in Large-Scale Purification
Problem: Purification of this compound by column chromatography is not feasible for large quantities, and crystallization yields are low or the product is impure.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Crystallization Solvent: | The chosen solvent may not provide a sufficient difference in solubility between the 2-phenyl isomer and the impurities or the 1-phenyl isomer. Conduct a thorough solvent screening to find a solvent or solvent mixture that allows for the selective crystallization of the desired product in high purity. |
| Presence of Isomeric Impurities: | The presence of the 1-phenyl isomer can hinder the crystallization of the 2-phenyl isomer. Optimize the reaction conditions to maximize the formation of the 2-phenyl isomer and simplify the purification process. |
| Oily Product: | The product may be oiling out during crystallization instead of forming crystals. This can be due to the presence of impurities or the solvent system. Try using a different solvent system, adjusting the cooling rate, or seeding the solution with a small crystal of the pure product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclization of Glyoxal Phenylosazone
This protocol is based on the optimization of the synthesis of 2-phenyl-1,2,3-triazole by the cyclization of glyoxal phenylosazone.[1]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add glyoxal phenylosazone and a high-boiling solvent (e.g., ethylene glycol).
-
Catalyst Addition: Add a catalytic amount of copper(II) triflate.
-
Reaction: Heat the mixture to the desired temperature (e.g., 150-170 °C) and maintain for the required reaction time, monitoring the reaction progress by TLC or HPLC.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent.
Data Presentation
Table 1: Comparison of Catalytic Systems for 1,3-Dipolar Cycloaddition of Phenyl Azide and Acetylene (Illustrative)
| Catalyst | Solvent | Temperature (°C) | Ratio of 1-phenyl to 2-phenyl isomer | Yield (%) |
| CuI | THF/H₂O | Room Temperature | >95:5 | High |
| Ru(Cp*)Cl(PPh₃)₂ | Toluene | 100 | Varies with alkyne substituent | Moderate-High |
| Thermal (uncatalyzed) | Xylene | 140 | Mixture of isomers | Moderate |
Note: This table is illustrative and the actual ratios and yields will depend on the specific acetylene derivative and reaction conditions used.
Mandatory Visualizations
Diagram 1: General Synthetic Routes to this compound
Caption: Synthetic routes to this compound.
Diagram 2: Troubleshooting Workflow for Low Regioselectivity
Caption: Troubleshooting low regioselectivity.
Diagram 3: Logical Relationship for Purification Strategy
Caption: Purification strategies for this compound.
References
Technical Support Center: Catalyst Deactivation and Lifetime in Flow Synthesis of Triazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the flow synthesis of triazoles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and lifetime, helping you optimize your continuous flow processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst deactivation in my triazole flow synthesis?
A1: The most common indicators of catalyst deactivation include a gradual or sharp decrease in product yield and conversion rate over time.[1] You may also observe an increase in backpressure within the reactor, which can be caused by product precipitation or fouling of the catalyst bed.[1] In some cases, a change in product selectivity or the appearance of byproducts can also signal catalyst deactivation.
Q2: My copper catalyst appears to be leaching into the product stream. What can I do to minimize this?
A2: Copper leaching is a known issue, particularly with some heterogeneous catalysts. While studies on copper-on-charcoal have shown low levels of leaching, it can still occur.[1] To minimize leaching, ensure that the catalyst is well-packed and that the flow rate and temperature are within the optimized range for your specific catalyst system. In some cases, the choice of solvent can also influence the stability of the catalyst and the extent of leaching.
Q3: The backpressure in my packed-bed reactor is steadily increasing. What is the likely cause and how can I resolve it?
A3: An increase in backpressure is often due to the precipitation of the triazole product within the catalyst bed, leading to blockages.[1] This is more common with products that have poor solubility in the reaction solvent. To address this, you can try the following:
-
Solvent Selection: Switch to a solvent in which your product is more soluble. For example, if you are using dichloromethane (DCM) and observing precipitation, a solvent like dimethyl sulfoxide (DMSO) might be a better choice, as demonstrated in the synthesis of Rufinamide.[1][2]
-
Concentration Adjustment: Lowering the concentration of your azide and alkyne starting materials can help to keep the product in solution.[1]
-
Temperature Optimization: Adjusting the reaction temperature may improve product solubility.
Q4: How long can I expect my catalyst to remain active in a continuous flow setup?
A4: Catalyst lifetime is highly dependent on the specific catalyst, substrates, and reaction conditions. For example, a study using copper-on-charcoal for the synthesis of 1,4-diphenyl-1H-1,2,3-triazole showed stable and quantitative yield for the first 4 hours and 20 minutes of continuous operation.[1] After this period, a gradual decrease in yield was observed. Long-term stability experiments are crucial to determine the operational lifetime of your specific catalytic system.[3]
Q5: What are the main mechanisms of deactivation for copper catalysts in azide-alkyne cycloaddition (CuAAC) reactions?
A5: Deactivation of copper catalysts in CuAAC reactions can occur through several mechanisms:
-
Leaching of the active species: The active copper species can detach from the support and be washed away with the product stream.[1]
-
Fouling: The catalyst surface can be blocked by the adsorption of reactants, products, or byproducts, preventing access to the active sites.[4][5]
-
Poisoning: Certain functional groups in the reactants or impurities in the solvent can irreversibly bind to the copper center, rendering it inactive.[6]
-
Sintering: At elevated temperatures, small catalyst particles can agglomerate into larger ones, leading to a loss of active surface area.[5]
-
Oxidation of Cu(I): The catalytically active Cu(I) species can be oxidized to the inactive Cu(II) state, especially in the presence of oxygen.[6]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Decreased Product Yield
This guide will help you systematically troubleshoot a decline in the yield of your triazole synthesis in a flow reactor.
Step 1: Verify System Integrity and Reagent Delivery
-
Action: Check for any leaks in the flow system. Ensure that the pumps are calibrated and delivering the reagents at the correct flow rates.[3]
-
Rationale: Inconsistent reagent delivery can lead to stoichiometric imbalances and reduced yield.
Step 2: Monitor Backpressure
-
Action: Observe the backpressure reading of your system.
-
Rationale: A significant increase in backpressure may indicate a blockage due to product precipitation, which can affect flow and reaction efficiency.[1] If a blockage is detected, refer to the FAQ on increasing backpressure.
Step-3: In-line Reaction Monitoring
-
Action: If available, use in-line analytical techniques like IR spectroscopy to monitor the concentration of reactants and products in real-time.[1]
-
Rationale: This will provide immediate feedback on the reaction performance and help pinpoint the onset of deactivation.
Step 4: Catalyst Examination
-
Action: After the run, carefully unpack the catalyst bed and visually inspect the catalyst particles. Look for any changes in color, texture, or signs of fouling.
-
Rationale: Physical changes to the catalyst can provide clues about the deactivation mechanism.
Step 5: Catalyst Reactivation/Replacement
-
Action: Depending on the suspected cause of deactivation, you may attempt a reactivation procedure or replace the catalyst.
-
Rationale: If deactivation is due to fouling, a washing step may restore activity. For more permanent deactivation, catalyst replacement is necessary.
Guide 2: Troubleshooting Guide for Heterogeneous Copper Catalyst Deactivation
This guide provides a structured approach to identifying and mitigating the deactivation of heterogeneous copper catalysts.
| Symptom | Potential Cause | Troubleshooting/Solution |
| Gradual decrease in conversion | Catalyst leaching | - Analyze the product stream for copper content.- Modify the catalyst support or linker to improve stability. |
| Fouling by product or polymer | - Perform a solvent wash of the catalyst bed.- Optimize reaction conditions (temperature, concentration) to prevent precipitation.[1] | |
| Sudden drop in activity | Catalyst poisoning | - Purify all reagents and solvents to remove potential poisons (e.g., thiols).[6]- Incorporate a scavenger resin upstream of the catalyst bed. |
| Channeling in the packed bed | - Ensure the catalyst bed is packed uniformly.- Use a reactor with better flow distribution. | |
| Increased backpressure | Product precipitation | - Decrease reactant concentrations.[1]- Switch to a solvent with higher product solubility.[1][2] |
| Catalyst bed compaction | - Use a more mechanically stable catalyst support. |
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data from studies on the flow synthesis of triazoles, providing insights into catalyst lifetime and productivity.
Table 1: Catalyst Lifetime and Productivity for the Synthesis of 1,4-diphenyl-1H-1,2,3-triazole
| Catalyst | Operating Time (Stable Yield) | Total Product (in stable period) | Isolated Yield (in stable period) | Reference |
| Copper-on-charcoal | 4 hours 20 minutes | 17.3 mmol | 96.2% | [1] |
Table 2: Optimized Reaction Conditions for Copper-on-Charcoal Catalyzed Flow Synthesis
| Parameter | Value | Reference |
| Catalyst Loading | 860 mg | [1] |
| Temperature | 110 °C | [1] |
| Residence Time | ~129 seconds | [1] |
| Azide Concentration | 0.10 M | [1] |
| Alkyne Concentration | 0.13 M | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
Experimental Protocols
Protocol 1: Long-Term Catalyst Stability Testing in a Flow Reactor
This protocol outlines a general procedure for assessing the long-term stability of a heterogeneous catalyst for triazole synthesis.
1. System Setup:
- Assemble a continuous flow reactor system consisting of pumps, a packed-bed reactor containing the catalyst, a back-pressure regulator, and a product collection vessel.[3]
- Incorporate an in-line analytical tool (e.g., IR or UV-Vis spectrometer) after the reactor for real-time monitoring.[1]
2. Catalyst Packing:
- Carefully pack a column with a known amount of the heterogeneous catalyst, ensuring a uniform bed to prevent channeling.[1]
3. Reagent Preparation:
- Prepare stock solutions of the azide and alkyne in the desired solvent at the optimized concentrations.[1]
4. Reaction Initiation:
- Set the reactor temperature to the desired value.
- Start the flow of the premixed reagent solution through the catalyst bed at a defined flow rate to achieve the target residence time.[1]
5. Data Collection:
- Continuously monitor the reaction progress using the in-line analytical tool.[1]
- Collect fractions of the product stream at regular intervals.
- Analyze the collected fractions by an offline method (e.g., HPLC, GC-MS, or NMR) to determine the conversion and yield.
6. Analysis of Deactivation:
- Plot the product yield or reactant conversion as a function of time on stream.
- The point at which the yield or conversion begins to drop significantly indicates the onset of catalyst deactivation.[1]
7. Post-Reaction Catalyst Characterization:
- After the experiment, carefully remove the catalyst from the reactor.
- Characterize the spent catalyst using techniques such as SEM, TEM, XPS, and TGA to investigate the cause of deactivation (e.g., sintering, coking, or changes in oxidation state).
Visualizations
Caption: Troubleshooting workflow for decreased yield.
References
Reaction mechanism of byproduct formation in triazole synthesis
Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common issues encountered during the synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during triazole synthesis experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: My CuAAC reaction is resulting in a low yield or no formation of the expected 1,4-disubstituted 1,2,3-triazole. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in CuAAC reactions can stem from several factors, primarily related to the catalyst's stability and the reaction conditions. A systematic approach to troubleshooting is crucial.
-
Catalyst Inactivation: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. It can also disproportionate into Cu(0) and Cu(II).[1]
-
Solution: Use a reducing agent like sodium ascorbate to regenerate Cu(I) from Cu(II) in situ. It is critical to use a freshly prepared solution of sodium ascorbate as it can degrade over time.[1] Alternatively, running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxygen-induced oxidation.[1]
-
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can poison the catalyst or participate in side reactions. Azides, in particular, can be unstable.[1]
-
Solution: Ensure the purity of your starting materials. Azides should be handled and stored carefully, and the purity of the alkyne should be verified.
-
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact the reaction efficiency.[1]
-
Ligand Issues: The choice and concentration of a stabilizing ligand are critical for protecting the Cu(I) catalyst from oxidation and aggregation, and for accelerating the reaction.[1]
Issue 2: Formation of Oxidative Homocoupling Byproduct (Glaser Coupling)
Question: I am observing a significant amount of a byproduct that I suspect is the homocoupled dimer of my terminal alkyne. How can I prevent this?
Answer: The formation of a diacetylene byproduct through oxidative homocoupling (Glaser coupling) is a common side reaction in CuAAC, promoted by the presence of oxygen and Cu(II) ions.[1][6]
-
Cause: Oxygen in the reaction mixture oxidizes the Cu(I) catalyst to Cu(II), which then catalyzes the dimerization of the terminal alkyne.
-
Solution:
-
Deoxygenate the reaction mixture: Purge the solvent and reaction vessel with an inert gas (argon or nitrogen) before adding the copper catalyst.
-
Use a reducing agent: Add a sufficient concentration of sodium ascorbate to the reaction mixture to maintain the copper catalyst in the +1 oxidation state.[1]
-
Utilize a stabilizing ligand: Ligands can help to prevent the formation of the copper acetylide species that participate in the homocoupling reaction.
-
Issue 3: Low Yield and Byproduct Formation in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with Aryl Azides
Question: My RuAAC reaction with an aryl azide is giving a low yield and multiple unidentified byproducts. How can I improve the outcome?
Answer: Reactions of aryl azides in RuAAC can be challenging and are often associated with low yields and byproduct formation.[7][8]
-
Cause: Aryl azides can be less reactive than alkyl azides, and some ruthenium catalysts may be prone to deactivation under the reaction conditions.
-
Solution:
-
Catalyst and Solvent Selection: The choice of catalyst and solvent is critical. For aryl azides, the tetrameric catalyst [CpRuCl]4 in dimethylformamide (DMF) has been shown to give higher yields and cleaner reactions compared to other systems like CpRuCl(PPh3)2.[7][8]
-
Microwave Irradiation: Performing the reaction under microwave irradiation can significantly improve yields, shorten reaction times, and reduce byproduct formation compared to conventional heating.[7][8][9][10]
-
Inert Atmosphere: Although some RuAAC catalysts are more stable in air than Cu(I) catalysts, performing the reaction under an inert atmosphere can be beneficial, as the presence of oxygen can still lead to catalyst deactivation and affect the reaction rate.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the main differences in byproduct profiles between CuAAC and RuAAC reactions?
A1: The primary byproduct in CuAAC is the oxidative homocoupling of the terminal alkyne, forming a diyne.[12] This is largely avoidable by excluding oxygen and using a reducing agent. In RuAAC, especially with less reactive substrates like aryl azides, a broader range of byproducts can form, though they are often not as well characterized as the Glaser coupling product.[7][13] RuAAC can sometimes produce byproducts that require the creation of an exclusion list for LC-MS/MS analysis to simplify the identification of the desired product.[13][14]
Q2: How does temperature affect byproduct formation in triazole synthesis?
A2: Temperature can have a significant impact on both the reaction rate and the formation of byproducts. For some CuAAC reactions, lower temperatures (e.g., 0°C) can increase the yield of the desired product and suppress side reactions, such as the formation of bis(1,2,3-triazole)s.[15][16] Conversely, for other reactions, a higher temperature (e.g., 60°C) might be optimal for achieving a good yield of a different product, such as a 5-alkynyl-1,2,3-triazole.[15][16] In RuAAC, heating is often required to drive the reaction to completion, but excessive heat can lead to catalyst decomposition and increased byproduct formation.[9]
Q3: Can the choice of solvent influence the formation of byproducts?
A3: Yes, the solvent can play a crucial role. In CuAAC, a wide range of solvents can be used, including polar aprotic solvents (THF, DMSO, DMF, acetonitrile) and aqueous mixtures.[17] The choice of solvent can affect the solubility of reagents and the stability of the catalyst, thereby influencing byproduct formation. For instance, in some cases, performing the reaction in water can lead to different product distributions compared to organic solvents like DMF.[18] For RuAAC, non-protic solvents like DMF, toluene, or THF are commonly used.[9][17]
Q4: How can I remove the copper catalyst from my final product?
A4: Residual copper can be problematic, especially for biological applications. Several methods can be used for its removal:
-
Filtration through a chelating resin: This is a highly effective method for sequestering copper ions.
-
Liquid-liquid extraction: Washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA can remove copper salts.
-
Use of a heterogeneous catalyst: Employing a solid-supported copper catalyst allows for easy removal by simple filtration after the reaction is complete.[19][20]
Quantitative Data on Byproduct Formation
The following tables summarize quantitative data on the influence of reaction conditions on product and byproduct distribution.
Table 1: Effect of Temperature on Product Distribution in a Copper-Catalyzed Reaction of an Alkyne and Azide
| Temperature (°C) | Product | Yield (%) | Reference |
| 0 | bis(1,2,3-triazole) | 91 | [15][16] |
| 70 | bis(1,2,3-triazole) | Lower | [15][16] |
| 60 | 5-alkynyl-1,2,3-triazole | 68 | [15][16] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation in RuAAC of 4-Iodophenylazide and Phenylacetylene
| Heating Method | Conversion (%) | Notes | Reference |
| Conventional (Oil Bath) | Lower | More byproduct formation | [9] |
| Microwave Irradiation | ~70 | Higher yield, cleaner product | [7][9] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in CuAAC for Bioconjugation
This protocol is a general guideline for conjugating an azide-modified biomolecule with an alkyne-containing partner, optimized to minimize side reactions.
Materials:
-
Azide-modified biomolecule in a non-chelating buffer (e.g., phosphate, HEPES, pH 7.4)
-
Alkyne partner dissolved in a compatible solvent (e.g., DMSO, water)
-
CuSO₄ stock solution (20 mM in deionized water)[1]
-
THPTA ligand stock solution (50 mM in deionized water)[1]
-
Sodium Ascorbate stock solution (100 mM in deionized water, must be prepared fresh )[1]
-
Aminoguanidine stock solution (100 mM in deionized water, optional, to scavenge ascorbate oxidation byproducts)[1][4][5]
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne partner in the buffer.
-
Prepare a premixed solution of CuSO₄ and the THPTA ligand. A 1:5 copper-to-ligand molar ratio is recommended.[4][5]
-
Add the premixed copper/ligand solution to the reaction tube. The final concentration of CuSO₄ can be adjusted as needed, typically between 0.05 mM and 0.25 mM.[4]
-
(Optional) Add aminoguanidine to a final concentration of 5 mM.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[4]
-
Close the tube to minimize oxygen ingress and mix gently (e.g., by inverting or using a slow rotator).
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
Protocol 2: Optimized RuAAC for Aryl Azides
This protocol is adapted for the challenging cycloaddition of aryl azides with terminal alkynes.
Materials:
-
Aryl azide
-
Terminal alkyne
-
[Cp*RuCl]4 catalyst
-
Anhydrous dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
In a microwave vial, dissolve the aryl azide (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in anhydrous DMF.
-
Add the [Cp*RuCl]4 catalyst (typically 2.5 mol % of the tetramer, which corresponds to 10 mol % of the active monomer).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 90-110°C for 20-30 minutes under microwave irradiation.[7][9]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by standard workup procedures, such as extraction and column chromatography.
Visualizations
Reaction Mechanisms and Byproduct Formation Pathways
Caption: Catalytic cycle of CuAAC and the competing oxidative homocoupling pathway.
Caption: Proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Experimental Workflow
Caption: A logical workflow for troubleshooting common issues in triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ruthenium-catalyzed cycloaddition of aryl azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 16. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ias.ac.in [ias.ac.in]
- 20. Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to 2-(phenylsulfonyl)-2H-1,2,3-triazole and its Isomeric Alternative
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Data
The substitution pattern on the 1,2,3-triazole ring significantly influences its chemical and physical properties, making regioselective synthesis and unambiguous characterization crucial in medicinal chemistry and materials science. This guide provides a detailed spectroscopic comparison of 2-(phenylsulfonyl)-2H-1,2,3-triazole with its isomeric counterpart, 1-(phenylsulfonyl)-1H-1,2,3-triazole. The data presented is supported by established experimental protocols to aid in the identification and differentiation of these isomers.
Spectroscopic Data Comparison
The key to distinguishing between the 2-sulfonyl and 1-sulfonyl isomers of phenylsulfonyl-1,2,3-triazole lies in their distinct spectroscopic signatures, particularly in NMR spectroscopy. The symmetrical nature of the 2-substituted isomer results in magnetically equivalent protons on the triazole ring, a defining characteristic that is absent in the 1-substituted isomer.
| Spectroscopic Technique | 2-(phenylsulfonyl)-2H-1,2,3-triazole | 1-(phenylsulfonyl)-1H-1,2,3-triazole (or analogous 1-tosyl derivative) | Key Differentiator |
| ¹H NMR | A singlet for the two magnetically equivalent triazole protons (H-4 and H-5) is observed at approximately 7.85 ppm .[1] | Two distinct signals (typically doublets) are observed for the non-equivalent triazole protons. For a similar 1-tosyl derivative, these appear at 8.16 ppm and 7.69 ppm .[1] | The multiplicity of the triazole proton signals (singlet vs. two doublets) is the most definitive feature for isomer identification.[1] |
| Phenylsulfonyl protons appear as a triplet of triplets at ~7.68 ppm and two doublets of doublets at ~7.56 ppm and ~8.10 ppm.[1] | Phenylsulfonyl protons will show a similar complex multiplet pattern. | - | |
| ¹³C NMR | A single signal for the two equivalent triazole carbons (C-4 and C-5) is observed at approximately 138.5 ppm .[1] | Two distinct signals are expected for the non-equivalent triazole carbons. | The number of signals in the triazole region of the ¹³C NMR spectrum (one vs. two) corroborates the ¹H NMR findings. |
| Phenylsulfonyl carbons appear at ~128.8, 129.7, and 135.4 ppm, with a quaternary carbon signal also present.[1] | Phenylsulfonyl carbons will have similar chemical shifts. | - | |
| FT-IR | Characteristic bands for the sulfonyl group (S=O stretching) and the triazole ring are present. | Similar characteristic bands for the sulfonyl group and the triazole ring are expected. | FT-IR is less effective for distinguishing between these two isomers as their fundamental vibrational modes are very similar. |
| UV-Vis | Weak bands at 205, 211, and 216 nm are attributed to π → π* transitions of the 1,2,3-triazole ring and S=O bonds. A stronger absorption at 236 nm is due to the π → π* transition of the benzene ring.[2][3] | Similar UV-Vis absorption patterns are expected, though minor shifts in λmax and extinction coefficients may occur. | UV-Vis spectroscopy is generally not a primary technique for isomer differentiation in this case. |
| HRMS | The pseudo-molecular ion ([M+H]⁺) is observed at m/z 210.0332, confirming the elemental formula C₈H₈N₃O₂S⁺.[1] | The 1-sulfonyl isomer would have the identical molecular weight and elemental composition. | Mass spectrometry confirms the molecular formula but cannot distinguish between the isomers without fragmentation analysis. |
Experimental Protocols
Detailed methodologies are crucial for the reliable synthesis and characterization of these compounds.
1. Synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole
This protocol describes a regioselective sulfonamidation reaction.[1]
-
Materials : 1H-1,2,3-triazole, benzenesulfonyl chloride, triethylamine, dichloromethane.
-
Procedure :
-
A mixture of 1H-1,2,3-triazole (1.0 mmol), benzenesulfonyl chloride (1.0 mmol), and triethylamine (1.2 mmol) in dichloromethane (5.0 mL) is prepared.
-
The mixture is stirred vigorously at 20 °C for 3 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under vacuum using a rotary evaporator.
-
The resulting crude product is purified by flash chromatography on silica gel using dichloromethane as the eluent to yield the title compound.
-
2. Spectroscopic Analysis
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as the internal standard.[1] 2D NMR experiments like COSY, HSQC, and HMBC are performed to confirm structural assignments.[1]
-
FT-IR Spectroscopy : Spectra are typically recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
UV-Vis Spectroscopy : Absorption spectra are measured on a UV-Vis spectrophotometer in a suitable solvent (e.g., methanol or ethanol) using quartz cuvettes.[4]
-
High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS is used to determine the accurate mass and confirm the elemental composition of the synthesized compound.[1]
Visualizing the Workflow and Data Relationships
The following diagrams illustrate the general workflow for the synthesis and analysis of 2-(phenylsulfonyl)-2H-1,2,3-triazole and the logical relationship of the spectroscopic data in confirming its structure.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of 2-(phenylsulfonyl)-2H-1,2,3-triazole.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Phenyl-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-phenyl-2H-1,2,3-triazole and its structural isomer, 1,4-diphenyl-1,2,3-triazole. The data presented is essential for the unambiguous identification and characterization of these common triazole scaffolds in medicinal chemistry and materials science. Detailed experimental protocols and a visual representation of the chemical structure-spectral data relationship are included to support researchers in their analytical workflows.
Performance Comparison: ¹H and ¹³C NMR Data
The following tables summarize the quantitative ¹H and ¹³C NMR chemical shift data for this compound and 1,4-diphenyl-1,2,3-triazole, facilitating a clear comparison of their spectral features.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Solvent | Triazole-H | Phenyl-H (ortho) | Phenyl-H (meta) | Phenyl-H (para) | Other |
| This compound[1] | CDCl₃ | 7.84 (s, 2H) | 8.11 (d, J = 7.8 Hz, 2H) | 7.51 (t, J = 7.9 Hz, 2H) | 7.38 (t, J = 7.4 Hz, 1H) | - |
| 1,4-Diphenyl-1,2,3-triazole[2] | CDCl₃ | 8.13 (s, 1H) | 7.72 (d, J=7.6 Hz, 2H) | 7.19-7.50 (m, 6H) | - | 7.85 (d, J=7.2 Hz, 2H) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Solvent | Triazole-C | Phenyl-C (ipso) | Phenyl-C (ortho) | Phenyl-C (meta) | Phenyl-C (para) | Other Phenyl-C |
| This compound[1] | CDCl₃ | 135.86 | 140.0 | 120.00 | 129.44 | 128.50 | - |
| 1,4-Diphenyl-1,2,3-triazole[2] | CDCl₃ | 117.74, 148.58 | 137.26 | 126.02 | 129.36, 128.91 | 128.56 | 129.92, 130.44 |
Experimental Protocols
The following is a typical experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of phenyl-substituted 1,2,3-triazole derivatives.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the triazole derivative in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 1-2 Hz.
-
3. Data Analysis:
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J values) to assign the signals to the specific protons and carbons in the molecule.
Visualization of Structure-Spectra Relationship
The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic NMR signals.
References
A Comparative Guide to the Synthetic Routes of 2-phenyl-2H-1,2,3-triazole
For researchers, scientists, and professionals in drug development, the 2-phenyl-2H-1,2,3-triazole scaffold is a privileged structure due to its presence in a wide array of biologically active compounds. Its synthesis, however, presents a regiochemical challenge, with the potential for the formation of 1-phenyl-1H-1,2,3-triazole isomers. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's advantages and limitations.
Introduction to the Synthetic Challenge
The 1,2,3-triazole ring system offers three nitrogen atoms for potential substitution. In the case of N-phenylation, this can lead to the formation of 1-phenyl and 2-phenyl isomers. The electronic and steric properties of the starting materials and reaction conditions play a crucial role in directing the regioselectivity of the synthesis. While 1-substituted-1,2,3-triazoles are readily accessible through the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC), the synthesis of the 2-substituted isomer often requires more nuanced strategies. This guide will explore four distinct and effective approaches to selectively synthesize this compound.
Comparative Analysis of Synthetic Strategies
We will delve into the following four key synthetic methodologies:
-
Classical Approach: Oxidative Cyclization of Glyoxal Bis(phenylhydrazone)
-
Modern Cross-Coupling: Chan-Lam N-Arylation of 1H-1,2,3-triazole
-
Metal-Free Alternative: Cycloaddition of Tosylhydrazones
-
Regiocontrolled Strategy: N-Arylation of a Pre-functionalized Triazole
The following sections will provide a detailed examination of each route, including its underlying mechanism, a step-by-step experimental protocol, and a summary of its performance characteristics.
Oxidative Cyclization of Glyoxal Bis(phenylhydrazone)
This classical approach represents a direct and historically significant method for the synthesis of 2-aryl-2H-1,2,3-triazoles. The reaction involves the formation of a bis(phenylhydrazone) from glyoxal and phenylhydrazine, followed by an oxidative cyclization to yield the desired triazole.
Causality of Experimental Choices
The choice of an oxidizing agent and a catalyst is critical for the efficiency of the cyclization step. While various oxidizing agents have been employed, the use of a copper(II) salt as a catalyst has been shown to significantly improve the yield and reaction rate. Copper triflate (Cu(OTf)₂) is a particularly effective catalyst for this transformation, likely due to its strong Lewis acidity and high solubility in organic solvents.[1] High-boiling point solvents are often used to facilitate the reaction, which typically requires elevated temperatures.
Reaction Mechanism
The proposed mechanism involves the initial formation of the glyoxal bis(phenylhydrazone). The copper(II) catalyst then coordinates to the hydrazone nitrogens, facilitating an intramolecular oxidative cyclization. This process involves the formation of a new N-N bond and the expulsion of a proton and two electrons to form the aromatic triazole ring.
Diagram of the Oxidative Cyclization Workflow
Caption: Workflow for the synthesis of this compound via oxidative cyclization.
Experimental Protocol
Step 1: Synthesis of Glyoxal Bis(phenylhydrazone)
-
To a solution of glyoxal (1.0 eq) in ethanol, add a solution of phenylhydrazine (2.2 eq) in ethanol dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain glyoxal bis(phenylhydrazone).
Step 2: Oxidative Cyclization
-
In a round-bottom flask, dissolve glyoxal bis(phenylhydrazone) (1.0 eq) in a high-boiling solvent such as o-dichlorobenzene.
-
Add copper(II) triflate (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 180 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chan-Lam N-Arylation of 1H-1,2,3-triazole
The Chan-Lam coupling is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds.[2][3] This method offers a highly regioselective route to this compound by the direct N-arylation of the parent 1H-1,2,3-triazole with phenylboronic acid.
Causality of Experimental Choices
The regioselectivity of the Chan-Lam coupling on the 1H-1,2,3-triazole ring is a key feature of this method. The preferential N-2 arylation is attributed to the thermodynamic stability of the 2-substituted product over the 1-substituted isomer. The choice of the copper source, base, and solvent can influence the reaction efficiency. Copper(II) acetate is a commonly used and effective catalyst. A mild base, such as pyridine or triethylamine, is typically employed to facilitate the reaction. The reaction is often carried out in an open atmosphere, as oxygen can play a role in the catalytic cycle.[1]
Reaction Mechanism
The mechanism of the Chan-Lam coupling is thought to involve a Cu(II)/Cu(III) catalytic cycle.[4] The key steps are:
-
Ligand Exchange: The N-H proton of the triazole is replaced by the copper catalyst.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center.
-
Oxidation: The Cu(II) intermediate is oxidized to a Cu(III) species.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the N-arylated product and regenerating a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle.
Diagram of the Chan-Lam Coupling Mechanism
Caption: Simplified catalytic cycle for the Chan-Lam N-arylation of 1,2,3-triazole.
Experimental Protocol
-
To a stirred suspension of 1H-1,2,3-triazole (1.0 eq), phenylboronic acid (1.5 eq), and copper(II) acetate (0.1 eq) in a suitable solvent (e.g., dichloromethane or methanol), add a base such as pyridine (2.0 eq).[3]
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Metal-Free Synthesis from Tosylhydrazones
The development of metal-free synthetic methods is of significant interest in medicinal chemistry to avoid potential metal contamination in final drug products. The reaction of N-tosylhydrazones with nitriles provides a metal-free route to 2,4,5-trisubstituted-2H-1,2,3-triazoles. While this method is primarily demonstrated for substituted triazoles, the underlying principle can be adapted for the synthesis of the parent this compound.
Causality of Experimental Choices
This reaction relies on the in situ generation of a diazo intermediate from the N-tosylhydrazone in the presence of a base. The choice of base is crucial, with strong bases like potassium tert-butoxide being effective. The nitrile serves as the source of one carbon and one nitrogen atom for the triazole ring. The reaction is typically carried out at elevated temperatures in a suitable aprotic solvent.
Reaction Mechanism
The proposed mechanism involves the deprotonation of the N-tosylhydrazone by the base to form a diazo intermediate. This is followed by a [3+2] cycloaddition reaction between the diazo compound and the nitrile. A subsequent elimination of p-toluenesulfinic acid leads to the formation of the aromatic 2H-1,2,3-triazole ring.
Diagram of the Metal-Free Synthesis Workflow
References
- 1. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Copper-Catalyzed versus Metal-Free Triazole Synthesis Efficiency
For researchers, scientists, and drug development professionals engaged in bioconjugation, drug discovery, and materials science, the choice between copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) is a critical decision that hinges on a trade-off between reaction kinetics and biocompatibility. Both methodologies, foundational to the field of "click chemistry," yield stable 1,2,3-triazole linkages but operate under fundamentally different principles. This guide provides an objective, data-driven comparison to inform the selection of the optimal triazole synthesis strategy for your specific research needs.
The copper(I)-catalyzed reaction (CuAAC) is renowned for its rapid kinetics and high yields, leveraging a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[1][2] In contrast, the metal-free alternative, SPAAC, employs a strained cyclooctyne that readily reacts with an azide to release ring strain, thus proceeding without the need for a cytotoxic metal catalyst.[2][3] This key distinction has profound implications for their respective applications, particularly in biological systems.
Quantitative Performance Comparison
The efficiency of these reactions can be quantified by their second-order rate constants, which provide a measure of how quickly the reactants are consumed. The following table summarizes key quantitative data for a direct comparison of CuAAC and SPAAC.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | 1 - 100[4] | 0.012 - 0.90 (depending on cyclooctyne)[4] |
| Reaction Time | Minutes to a few hours[5] | 30 minutes to a few hours[6] |
| Typical Reactant Concentrations | >10 µM[6] | >10 µM[6] |
| Yields | Near-quantitative[6] | Near-quantitative, but can be lower than CuAAC[6] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[2][7] | Mixture of regioisomers[2] |
| Biocompatibility | Lower, due to copper cytotoxicity[3][4] | High, suitable for in vivo and live-cell applications[4][8] |
Reaction Mechanisms and Experimental Workflows
To visualize the distinct pathways of CuAAC and SPAAC, the following diagrams illustrate their reaction mechanisms and a general experimental workflow for bioconjugation.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of 2-phenyl-1,2,3-triazole
For researchers and professionals in drug development and chemical sciences, a thorough understanding of the structural and analytical properties of synthesized compounds is paramount. This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for 2-phenyl-1,2,3-triazole and its structural isomer, 1-phenyl-1,2,3-triazole. The presented data, sourced from available scientific literature, offers a baseline for the characterization of these important heterocyclic scaffolds.
Data Presentation: FT-IR and Mass Spectrometry
The following tables summarize the available FT-IR and mass spectrometry data for 2-phenyl-1,2,3-triazole and its comparator, 1-phenyl-1,2,3-triazole. It is important to note that while mass spectrometry data for 2-phenyl-1,2,3-triazole is available, a published FT-IR spectrum for this specific compound could not be located in the searched resources. Therefore, characteristic infrared absorption data from a closely related derivative, N-(2-phenyl-(1,2,3-triazole-formyl)-N'-aryl)-thiourea, is provided to infer the expected spectral regions for the core 2-phenyl-1,2,3-triazole moiety.[1]
Table 1: Comparison of FT-IR Data
| Functional Group | 2-phenyl-1,2,3-triazole (Inferred from Derivative) | 1-phenyl-1,2,3-triazole Derivative (1-benzyl-4-phenyl-1H-1,2,3-triazole) [2] |
| C-H stretch (aromatic) | ~3100-3000 cm⁻¹ | 3084, 3035 cm⁻¹ |
| C-H stretch (aliphatic) | N/A | 2959, 2865 cm⁻¹ |
| C=C stretch (aromatic) | ~1600-1450 cm⁻¹ | 1495 cm⁻¹ |
| N=N stretch (triazole) | ~1220 cm⁻¹ | 1221 cm⁻¹ (assigned as N-N=N) |
| C-N stretch | Not specified | 1189 cm⁻¹ |
| =C-H out-of-plane bend (triazole ring) | Not specified | 832 cm⁻¹ |
Table 2: Comparison of Mass Spectrometry Data
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| 2-phenyl-1,2,3-triazole | 145 | 117, 90, 77, 63, 51 |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole [2] | 291 (M+) | 290 (M-H), 289 (M-2H), 171, 157, 91 (base peak) |
Experimental Protocols
The following are generalized experimental protocols for acquiring FT-IR and mass spectrometry data for small organic molecules like phenyl-1,2,3-triazoles.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. No extensive sample preparation is required.
-
Instrument Setup:
-
Spectrometer: A commercially available FT-IR spectrometer.
-
Accessory: A single-reflection ATR accessory with a diamond or germanium crystal.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample is placed on the crystal, and the sample spectrum is recorded.
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (Electron Ionization - EI)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.
-
Inlet: Gas chromatograph for sample introduction and separation.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Speed: 1-2 scans/second.
-
-
Data Acquisition:
-
A small volume of the sample solution (typically 1 µL) is injected into the GC.
-
The sample is vaporized and separated on the GC column.
-
The separated components elute from the column and enter the mass spectrometer's ion source.
-
Molecules are ionized by the electron beam, and the resulting ions are separated by the mass analyzer based on their mass-to-charge ratio.
-
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The fragmentation can provide valuable information about the molecule's structure. A common fragmentation pathway for 1,2,3-triazoles involves the loss of a nitrogen molecule (N₂).[3]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound using FT-IR and mass spectrometry.
References
A Researcher's Guide to Differentiating 1,4- and 1,5-Disubstituted 1,2,3-Triazoles by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of 1,2,3-triazole regioisomers is paramount. The differentiation between 1,4- and 1,5-disubstituted 1,2,3-triazoles, common products of azide-alkyne cycloaddition reactions, can be unequivocally achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of the NMR spectral features of these two isomers, supported by experimental data and detailed protocols.
The regioselectivity of the azide-alkyne cycloaddition is a critical aspect in the synthesis of substituted 1,2,3-triazoles. The well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reliably yields 1,4-disubstituted triazoles.[1] In contrast, ruthenium-catalyzed reactions tend to produce the 1,5-disubstituted isomers.[2][3] This guide focuses on the key NMR spectroscopic differences that allow for the confident assignment of the correct regioisomer.
Key NMR Spectroscopic Distinctions
The primary methods for differentiating between 1,4- and 1,5-disubstituted 1,2,3-triazoles rely on the analysis of ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further confirmation.
¹³C NMR Spectroscopy: A Definitive Diagnostic Tool
The most reliable method for distinguishing between the two isomers is ¹³C NMR spectroscopy. The chemical shift of the unsubstituted triazole ring carbon atom is significantly different for each isomer.
-
In 1,4-disubstituted 1,2,3-triazoles , the C5 carbon atom typically resonates in the upfield region of the aromatic spectrum, generally between δ 122 and 127 ppm .[1]
-
Conversely, in 1,5-disubstituted 1,2,3-triazoles , the C4 carbon atom is deshielded and appears further downfield, usually in the range of δ 139 to 148 ppm .[1]
This substantial difference in chemical shift provides a clear and unambiguous diagnostic marker for the substitution pattern.
¹H NMR Spectroscopy: A First Look
While less definitive than ¹³C NMR, ¹H NMR spectroscopy offers initial clues to the isomeric identity. The chemical shift of the triazole ring proton is a key indicator.
-
For 1,4-disubstituted 1,2,3-triazoles , the H5 proton signal is a singlet that typically appears in the downfield region of the aromatic spectrum, generally between δ 8.00 and 8.75 ppm .[1]
-
For 1,5-disubstituted 1,2,3-triazoles , the H4 proton signal is also a singlet but is generally found slightly more upfield compared to its 1,4-isomer counterpart.
It is important to note that the exact chemical shift can be influenced by the nature of the substituents on the triazole ring. Therefore, while ¹H NMR is a useful preliminary tool, it should be used in conjunction with ¹³C NMR for definitive assignment.
2D NMR Techniques for Unambiguous Confirmation
For complex molecules or in cases where 1D NMR data is ambiguous, 2D NMR experiments provide conclusive evidence.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons. In a 1,4-disubstituted triazole, a correlation will be observed between the protons on the substituent at the 1-position and the C5 carbon of the triazole ring. Similarly, protons on the substituent at the 4-position will show a correlation to the C5 carbon. In a 1,5-disubstituted triazole, correlations will be seen between the protons of the substituent at the 1-position and the C5 carbon, and between the protons of the substituent at the 5-position and the C4 carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. In 1,5-disubstituted triazoles, a Nuclear Overhauser Effect (NOE) can often be observed between the protons of the substituents at the 1- and 5-positions, due to their spatial proximity. This is typically absent in the 1,4-isomer where the substituents are further apart.[4]
Quantitative NMR Data Summary
The following table summarizes the typical chemical shift ranges for the key triazole ring atoms in 1,4- and 1,5-disubstituted 1,2,3-triazoles.
| Isomer | Key Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1,4-Disubstituted | H5 | 8.00 - 8.75 | - |
| C4 | - | 139.27 - 148.64 | |
| C5 | - | 122.46 - 127.49 | |
| 1,5-Disubstituted | H4 | Generally upfield of 1,4-isomer | - |
| C4 | - | ~139 - 148 | |
| C5 | - | - |
Experimental Protocols
The synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles is typically achieved through distinct catalytic systems. Below are representative protocols for each.
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition.
Materials:
-
Azide starting material (1.0 equiv)
-
Terminal alkyne starting material (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.10 equiv)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.
Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
This protocol outlines a general procedure for the ruthenium-catalyzed azide-alkyne cycloaddition.[5]
Materials:
-
Azide starting material (1.0 equiv)
-
Terminal alkyne starting material (1.0 equiv)
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)) (0.01 - 0.05 equiv)
-
Anhydrous, non-protic solvent (e.g., dioxane, toluene, or THF)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the ruthenium catalyst in the anhydrous solvent.
-
To this solution, add the alkyne, followed by the azide.
-
Heat the reaction mixture to a temperature typically ranging from room temperature to 80 °C. The optimal temperature will depend on the specific substrates and catalyst used.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for differentiating between 1,4- and 1,5-disubstituted 1,2,3-triazoles using NMR spectroscopy.
Caption: Workflow for 1,2,3-Triazole Isomer Differentiation.
References
A Comparative Guide to the Biological Activities of 2-Phenyl-2H-1,2,3-Triazole and its 1-Phenyl Isomer
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The constitutional isomers, 2-phenyl-2H-1,2,3-triazole and 1-phenyl-1H-1,2,3-triazole, present a compelling case for comparative analysis, as the seemingly subtle difference in the phenyl group's attachment point on the triazole ring can lead to significant variations in their pharmacological profiles. This guide provides an objective comparison of the biological activities of these two isomers, supported by experimental data, to aid researchers in the strategic design of novel therapeutic agents.
Enzyme Inhibition: A Tale of Two Isomers
A direct comparative study has revealed differences in the enzyme inhibitory potential of 1-phenyl-1H- and this compound derivatives against α-glycosidases, enzymes relevant to the management of type 2 diabetes.
Table 1: Comparative α-Glycosidase Inhibitory Activity of 1-Phenyl-1H- and this compound Derivatives
| Compound Series | Target Enzyme | IC50 Range (µM) | Notable Observations |
| 1-Phenyl-1H-1,2,3-triazoles | Baker's Yeast α-glucosidase (MAL12) | 54 - 482 | Six compounds showed ≥60% inhibition at 500 µM. |
| 2-Phenyl-2H-1,2,3-triazoles | Baker's Yeast α-glucosidase (MAL12) | - | Generally less active than the 1-phenyl isomers in this study. |
| 1-Phenyl-1H-1,2,3-triazoles | Porcine Pancreatic α-amylase (PPA) | 145 - 282 | Three compounds showed ≥60% inhibition at 500 µM. |
| 2-Phenyl-2H-1,2,3-triazoles | Porcine Pancreatic α-amylase (PPA) | - | Generally less active than the 1-phenyl isomers in this study. |
Data extracted from a study on non-glycosidic triazoles as potential anti-diabetic agents.[1]
The study highlights that the 1-phenyl-1H-1,2,3-triazole scaffold appears to be more favorable for α-glycosidase inhibition compared to its 2-phenyl counterpart.[1]
Anticancer Activity: An Evolving Picture
1-Phenyl-1H-1,2,3-Triazole Derivatives:
Derivatives of 1-phenyl-1H-1,2,3-triazole, particularly those synthesized via "click chemistry" (1,4-disubstituted isomers), have been extensively investigated for their cytotoxic effects against various cancer cell lines.
Table 2: Selected Anticancer Activities of 1-Phenyl-1H-1,2,3-Triazole Derivatives
| Compound Description | Cancer Cell Line | Activity Metric | Value (µM) |
| 1-(4-aminophenyl)-...-triazole hybrid | HepG-2 (Liver Cancer) | IC50 | 12.22 |
| 1-(4-aminophenyl)-...-triazole hybrid | HCT-116 (Colon Cancer) | IC50 | 14.16 |
| 1-(4-aminophenyl)-...-triazole hybrid | MCF-7 (Breast Cancer) | IC50 | 14.64 |
| Chrysin-1,2,3-triazole conjugate (5c) | PC3 (Prostate Cancer) | IC50 | 10.8 |
| Chrysin-1,2,3-triazole conjugate (5c) | MCF-7 (Breast Cancer) | IC50 | 20.53 |
Data from studies on novel 1,2,3-triazole-containing hybrids and chrysin derivatives.[2][3]
Structure-activity relationship (SAR) studies on 1-phenyl-1H-1,2,3-triazoles have indicated that substitutions on the phenyl ring can significantly influence their cytotoxic potential.[2] For instance, electron-releasing groups on the phenyl ring attached to the N-1 position of the triazole have been shown to enhance anticancer activity.[2]
This compound Derivatives:
The this compound scaffold has also been explored for its anticancer properties, with several derivatives demonstrating significant growth inhibition against human tumor cell lines in screenings conducted by the National Cancer Institute (NCI).
Table 3: Selected Anticancer Activities of this compound Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) |
| Compound 8a | Hs578T (Breast) | GI50 | 0.0103 |
| Compound 8b | Hs578T (Breast) | GI50 | 0.0665 |
| Compound 8g | Hs578T (Breast) | GI50 | 0.0203 |
Data from a technical overview of this compound compounds.[2]
The potent activity of these 2-phenyl derivatives underscores the therapeutic potential of this isomeric scaffold. However, without direct comparative studies, it is challenging to definitively conclude which isomer is superior for anticancer drug design. The choice of scaffold may be highly dependent on the specific cancer type and the desired mechanism of action.
Antimicrobial Activity: Awaiting a Head-to-Head Comparison
Similar to the anticancer data, direct comparative studies on the antimicrobial activity of 1-phenyl and 2-phenyl-1,2,3-triazole isomers are scarce. However, the literature indicates that derivatives from both isomeric classes possess antimicrobial properties.
1-Phenyl-1H-1,2,3-Triazole Derivatives:
Numerous studies have reported the synthesis and evaluation of 1-phenyl-1H-1,2,3-triazoles as antibacterial and antifungal agents. These compounds have shown activity against a range of pathogens. For instance, certain 1-(4-bromobenzyl)-1H-1,2,3-triazol-4-ol derivatives have exhibited notable antifungal and antibacterial properties.[3]
This compound Derivatives:
The this compound core has also been incorporated into molecules with antimicrobial activity. These derivatives are often investigated for their ability to disrupt essential cellular processes in microorganisms.[2]
Experimental Protocols
α-Glycosidase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a colored product.
Protocol:
-
A solution of α-glucosidase from baker's yeast in phosphate buffer is prepared.
-
The test compounds are dissolved in DMSO and then diluted with the buffer to various concentrations.
-
In a 96-well plate, the enzyme solution is pre-incubated with the test compounds for a specific duration at a controlled temperature.
-
The substrate, pNPG, is added to initiate the enzymatic reaction.
-
The absorbance is measured at 405 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated for a few hours to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 values are determined from the dose-response curves.[4]
Visualizing the Comparison: A Logical Framework
Caption: Logical flow comparing the biological activities of the two triazole isomers.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-aryl 4-phenyl 123-triazols and Investigating Anti-Fungal and Anti-Bacterial Activity in In Vitro Conditions - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Ligands for N2-Arylation of Triazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective N2-arylation of triazoles is a critical transformation in the synthesis of a wide range of biologically active compounds and functional materials. The choice of ligand is paramount in achieving high yields and, crucially, high regioselectivity for the desired N2 isomer. This guide provides an objective, data-driven comparison of different ligands for both palladium- and copper-catalyzed N2-arylation of triazoles, supported by experimental data from peer-reviewed studies.
Palladium-Catalyzed N2-Arylation of 1,2,3-Triazoles: The Impact of Ligand Steric Bulk
In the realm of palladium-catalyzed N-arylation of 1,2,3-triazoles, the steric properties of the supporting phosphine ligand play a decisive role in directing the regioselectivity towards the N2 position. A systematic study by Ueda, Su, and Buchwald highlights this relationship, demonstrating that bulkier biaryl phosphine ligands significantly enhance N2-selectivity.[1][2][3]
Their work reveals that a very bulky biaryl phosphine ligand, denoted as L1 (Me4tBuXPhos), is exceptionally effective in achieving high N2-selectivity in the arylation of both 4,5-unsubstituted and 4-substituted 1,2,3-triazoles.[1][2][4][5] In contrast, less sterically hindered biaryl phosphines lead to substantially lower yields of the arylated product.[1]
Comparative Performance of Biaryl Phosphine Ligands
The following table summarizes the performance of different biaryl phosphine ligands in the palladium-catalyzed N-arylation of 1,2,3-triazole with bromobenzene. The data clearly illustrates the superior performance of the sterically demanding L1 ligand.
| Ligand (Structure) | Yield of N2-arylated product (%) | N2:N1 Selectivity |
| L1 (Me4tBuXPhos) | 90 | 97:3 |
| L2 | 16 | - |
| L3 | <5 | - |
| L4 | <5 | - |
| Reaction Conditions: 1,2,3-triazole (1.2 mmol), bromobenzene (1 mmol), Pd₂(dba)₃ (0.75 mol%), ligand (1.8 mol%), K₃PO₄ (2 mmol), toluene (1 mL), 120 °C, 5 h. A crucial step involves pre-heating the Pd₂(dba)₃ and ligand in toluene at 120 °C for 3 minutes before adding the other reagents.[1] |
The high N2-selectivity achieved with the Pd/L1 catalyst system is attributed to kinetic factors, as suggested by DFT calculations.[1][3] The calculations indicate that the reductive elimination from the N2-1,2,3-triazolate-Pd complex is energetically favored over the corresponding N1-complex, with a significant difference in the transition state energies.[1] This method has been successfully applied to a wide range of aryl bromides, chlorides, and triflates with excellent N2-selectivity (95–99%).[1][3]
Copper-Catalyzed N-Arylation of 1,2,4-Triazoles: The Role of N-Ligands
Copper-catalyzed Ullmann-type couplings represent an alternative and often more economical approach to the N-arylation of triazoles.[6][7] In this context, the nature of the nitrogen-based ligand is critical for achieving high yields. A study comparing different N-ligands for the copper-catalyzed N-arylation of 1H-1,2,4-triazole with 4-iodotoluene demonstrates the efficacy of a specific N-ligand, designated as N-Ligand-B.[6]
Comparative Performance of N-Ligands
The choice of solvent and ligand was found to be crucial for the successful coupling. DMF proved to be a better solvent than acetonitrile due to the poor solubility of the cesium salt of 1,2,4-triazole in the latter.[6] N-Ligand-B was found to be more suitable than N-Ligand-A, which was attributed to the weaker nucleophilicity of 1,2,4-triazole compared to pyrazole.[6]
| Ligand | Solvent | Yield (%) |
| N-Ligand-A | DMF | Moderate |
| N-Ligand-B | DMF | Excellent |
| Reaction Conditions: 1H-1,2,4-triazole, 4-iodotoluene, Cu₂O, Cs₂CO₃, N-ligand in DMF.[6] |
This copper-catalyzed system provides an efficient method for the synthesis of N-aryl-1,2,4-triazoles with high yields under moderate conditions.[6]
Experimental Protocols
General Procedure for Palladium-Catalyzed N2-Arylation of 1,2,3-Triazoles
A mixture of Pd₂(dba)₃ (0.0075 mmol, 0.75 mol%) and the biaryl phosphine ligand L1 (0.018 mmol, 1.8 mol%) in toluene (0.5 mL) is heated at 120 °C for 3 minutes in a sealed vial. The vial is then cooled to room temperature, and 1,2,3-triazole (1.2 mmol), bromobenzene (1.0 mmol), and K₃PO₄ (2.0 mmol) are added. The vial is sealed and heated at 120 °C for 5 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through Celite, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the N2-arylated 1,2,3-triazole.[1]
General Procedure for Copper-Catalyzed N-Arylation of 1H-1,2,4-Triazoles
In a reaction vessel, 1H-1,2,4-triazole (1.2 mmol), 4-iodotoluene (1.0 mmol), Cu₂O (0.1 mmol), Cs₂CO₃ (2.0 mmol), and N-Ligand-B (0.2 mmol) are combined in DMF (3 mL). The mixture is heated at the appropriate temperature (typically 110-130 °C) for 24 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired N-aryl-1,2,4-triazole.
Logical Workflow for Ligand Selection in N2-Arylation of Triazoles
The following diagram illustrates a logical workflow for selecting an appropriate catalytic system and ligand for the N2-arylation of a triazole substrate.
Caption: Ligand selection workflow for N2-arylation of triazoles.
Conclusion
The selective N2-arylation of triazoles is highly dependent on the judicious choice of the ligand. For palladium-catalyzed reactions of 1,2,3-triazoles, sterically hindered biaryl phosphine ligands such as Me4tBuXPhos are paramount for achieving high N2-selectivity. In the case of copper-catalyzed N-arylation of 1,2,4-triazoles, specific N-ligands in combination with an appropriate solvent system are key to obtaining excellent yields. The experimental data and protocols presented in this guide offer a solid foundation for researchers to select and optimize reaction conditions for their specific synthetic targets.
References
- 1. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly N2-selective palladium-catalyzed arylation of 1,2,3-triazoles. | Semantic Scholar [semanticscholar.org]
- 3. Highly N2-selective palladium-catalyzed arylation of 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies of triazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The triazole moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from potent antifungal and anticancer drugs to agricultural fungicides. Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of these derivatives is paramount for their successful development and safe clinical application. This guide provides an objective comparison of the ADMET properties of various triazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of preclinical drug development.
Data Presentation: A Comparative Overview of Triazole Derivatives
The following tables summarize key quantitative ADMET parameters for representative triazole derivatives, primarily focusing on widely used antifungal agents due to the wealth of available public data. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Absorption and Distribution Parameters of Selected Triazole Antifungals
| Compound | Oral Bioavailability (%) | Plasma Protein Binding (%) | Key Distribution Characteristics |
| Fluconazole | >90% | ~11-12% | Widely distributed into body fluids, including cerebrospinal fluid.[1][2] |
| Voriconazole | ~96% (fasting) | ~58% | Well-distributed in tissues; concentrations in brain tissue can be significant.[1][3] |
| Itraconazole | Variable (55% with food) | >99% | Highly lipophilic, leading to extensive tissue distribution but low plasma concentrations.[2][4] |
| Posaconazole | Variable (enhanced with high-fat meal) | >98% | High tissue distribution, particularly in the liver, lungs, and kidneys.[4] |
Table 2: Metabolism and Excretion of Selected Triazole Antifungals
| Compound | Primary Metabolic Enzymes | Major Excretion Route | Key Metabolites |
| Fluconazole | Minimal metabolism | Renal (>80% as unchanged drug) | Not extensively metabolized.[1] |
| Voriconazole | CYP2C19, CYP3A4, CYP2C9 | Hepatic metabolism | Voriconazole N-oxide (major).[3] |
| Itraconazole | CYP3A4 | Fecal (via biliary excretion) | Hydroxy-itraconazole (active).[4] |
| Posaconazole | Primarily UGT1A4 (glucuronidation) | Fecal | Minimal oxidative metabolism. |
Table 3: Comparative In Vitro Toxicity of Triazole Derivatives
| Compound | Cell Line | Assay | Endpoint | Result (IC50 or other) |
| Ketoconazole | HepG2 | Cytotoxicity (MTT) | Cell Viability | ~50 µM[5] |
| Posaconazole | HepG2 | Cytotoxicity (MTT) | Cell Viability | ~20 µM[5] |
| Voriconazole | HepG2 | Cytotoxicity (MTT) | Cell Viability | Not cytotoxic at tested concentrations.[5] |
| Fluconazole | HepG2 | Cytotoxicity (MTT) | Cell Viability | Not cytotoxic at tested concentrations.[5] |
| Chalcone-Triazole 4r | A549 (Lung Carcinoma) | Anticancer Activity | Cell Viability | < Doxorubicin standard[2] |
| Imidazole-Triazole 4k | MCF-7 (Breast Adenocarcinoma) | Anticancer Activity | Cell Viability | 0.38 µM[6] |
| Guttiferone-A Triazole 10 | HepG2 | Anticancer Activity | Cell Viability | Highly selective towards HepG2 cells.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key in vitro ADMET assays.
Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.[8][9][10]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.[8]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[10]
-
Transport Experiment:
-
The Caco-2 monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For apical to basolateral (A→B) transport, the test compound is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.
-
For basolateral to apical (B→A) transport, the test compound is added to the basolateral compartment.
-
The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]
-
Samples are collected from both donor and receiver compartments at the end of the incubation.
-
-
Quantification and Data Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[10] The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux transporters.[10]
Plasma Protein Binding (Equilibrium Dialysis)
Equilibrium dialysis is the gold standard for determining the extent to which a drug binds to plasma proteins.[11][12][13][14]
-
Apparatus: A dialysis apparatus with two chambers separated by a semipermeable membrane (e.g., a 96-well RED device) is used.[13]
-
Procedure:
-
Plasma (e.g., human, rat) is spiked with the test compound and added to one chamber (the plasma chamber).
-
An equal volume of protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber (the buffer chamber).
-
The sealed unit is incubated at 37°C with gentle shaking for a sufficient time (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.[12]
-
After incubation, aliquots are collected from both the plasma and buffer chambers.
-
-
Quantification and Data Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration. The percentage of protein binding is calculated as:
% Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100
In Vivo Pharmacokinetic Study in Rats
Animal models provide crucial data on the in vivo behavior of a drug candidate.[1][15][16]
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1][17] Animals are housed under standard conditions with access to food and water.
-
Drug Administration: The test compound is administered via the desired route, typically oral gavage for bioavailability studies and intravenous injection for clearance and volume of distribution determination.[16]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a cannulated vein (e.g., jugular or femoral vein) or via tail vein sampling.[1]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Oral Bioavailability (F%) calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Mandatory Visualizations
Preclinical ADMET Workflow for Triazole Derivatives
The following diagram illustrates a typical workflow for the preclinical ADMET evaluation of novel triazole derivatives.
Caption: A typical preclinical ADMET evaluation workflow for triazole derivatives.
Mechanism of Azole-Induced Mitochondrial Toxicity
Several azole antifungals have been shown to induce toxicity through the disruption of mitochondrial function.[18][19] The following diagram illustrates a proposed signaling pathway for this toxicity.
Caption: Proposed mechanism of mitochondrial toxicity induced by certain azole antifungals.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. PlumX [plu.mx]
- 3. Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Triazole derivatives of guttiferone-A inhibit the proliferation of HepG2 cells by modulating MAPK/ERK signaling and expression profiles of regulators of G1/S transition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. enamine.net [enamine.net]
- 14. iphasebiosci.com [iphasebiosci.com]
- 15. currentseparations.com [currentseparations.com]
- 16. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 18. Cardiac Toxicity of Azole Antifungals [scirp.org]
- 19. Mitochondria-Mediated Azole Drug Resistance and Fungal Pathogenicity: Opportunities for Therapeutic Development [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-phenyl-2H-1,2,3-triazole: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2-phenyl-2H-1,2,3-triazole based on available safety data for the compound and structurally similar chemicals. It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations. This compound is intended for research and development use only.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is crucial to understand its potential hazards. While specific toxicity data may be limited, related triazole compounds are known to cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment must be worn at all times.
Summary of Potential Hazards:
| Hazard Type | Description |
| Skin Irritation | May cause redness and irritation upon contact.[1][2][3] |
| Eye Irritation | Can cause serious eye irritation.[1][2][3][4] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[1][3][4] |
| Aquatic Toxicity | Some related compounds are toxic to aquatic life with long-lasting effects.[3] |
Required Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or goggles.[1][3][4] |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. For larger spills or where dust cannot be controlled, a particulate filter respirator may be necessary.[5][6][7] |
II. Waste Segregation and Collection Procedures
Proper segregation of chemical waste is critical to ensure safe handling and disposal. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[8]
Step-by-Step Waste Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including residual powder and contaminated items (e.g., weighing papers, gloves, and wipers), in a designated, leak-proof hazardous waste container.[8]
-
To prevent dust formation, solids can be carefully swept or wiped up.[6][7][8] For larger amounts, moistening the material slightly may be appropriate.[6][7]
-
-
Liquid Waste:
-
Empty Containers:
III. Waste Container Labeling and Storage
Proper labeling and storage are essential for regulatory compliance and safety.
-
Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of waste accumulation
-
An indication of the hazards (e.g., "Irritant")
-
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[8]
-
Ensure containers are kept tightly closed except when adding waste.[3][4][5][8]
-
Provide secondary containment to capture any potential leaks.[8]
-
Store away from incompatible materials such as strong oxidants and strong acids.[6][7]
-
IV. Accidental Spill Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep it operational.[8]
-
Wear PPE: Don the appropriate PPE as outlined in Section I.
-
Contain and Clean:
-
Solid Spills: Carefully sweep or scoop up the material to avoid creating dust and place it in a labeled hazardous waste container.[8]
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place the contaminated absorbent into the hazardous waste container.[8]
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]
V. Final Disposal
The final step is the removal and disposal of the hazardous waste by trained professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8]
-
Documentation: Ensure all required paperwork is completed for the waste transfer.
-
Regulatory Compliance: The waste will be transported to an approved treatment and disposal facility in accordance with all applicable laws and regulations.[2][3][4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 7. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 2-phenyl-2H-1,2,3-triazole
This guide provides critical safety and logistical information for the handling of 2-phenyl-2H-1,2,3-triazole, a compound utilized in various research and development applications. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive toxicological profile for this compound is not extensively published, its chemical structure and the available safety data for related triazole compounds necessitate that it be handled as a hazardous substance. Primary exposure routes include inhalation of dust, dermal contact, and accidental ingestion. Therefore, a robust PPE protocol is mandatory.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile Gloves | Chemically resistant, powder-free. Consider double-gloving. | Prevents skin absorption. Double gloving provides an additional layer of protection.[1][2] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric. | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[3][4] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[3][5][6] | Protects against splashes and aerosolized particles from entering the eyes or face.[3] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent inhalation.[3][4] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area.[3] |
Operational Plan for Handling this compound
The following is a step-by-step procedure for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Before handling, ensure all required PPE is properly donned.
2. Handling and Use:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][7][8]
-
Avoid contact with skin and eyes.[8]
-
Wash hands and any exposed skin thoroughly after handling.[5][7]
3. Accidental Release Measures:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
4. First Aid Measures:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][8][9]
-
In case of skin contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water.[9] If skin irritation occurs, get medical advice.[5][7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Description | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | Designated, sealed, and labeled hazardous waste container. | High-temperature incineration by a certified hazardous waste management company.[3] |
| Liquid Hazardous Waste | Unused or expired solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. | Incineration by a certified hazardous waste management company. DO NOT pour down the drain.[3] |
| Sharps Hazardous Waste | Needles and syringes used in conjunction with the compound. | Puncture-proof, labeled sharps container designated for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[3] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. msdspds.castrol.com [msdspds.castrol.com]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. benchchem.com [benchchem.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
